molecular formula C11H6N4O4S B1680205 NSC 228155

NSC 228155

Cat. No.: B1680205
M. Wt: 290.26 g/mol
InChI Key: ICCFXXDUYSPKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 228155 is an activator of the EGF receptor (EGFR) and an inhibitor of the interaction between the kinase inducible domain (KID) of CREB and the KID-interacting (KIX) domain of CREB-binding protein (CBP;  IC50 = 0.36 μM). It increases phosphorylation of EGFR at Tyr1068 in MDA-MB-468 cells (EC50 = 52 μM), as well as phosphorylation of ERK1 and ERK2.1 this compound (100 μM) also induces transactivation of InsR, EphA1, ErbB2, ErbB3, IGF-1R, Mer, and ROR1 in MDA-MB-468 cells. It inhibits CREB-mediated transcription (IC50 = 2.09 μM), as well as transcription mediated by the constitutively active mutant VP16-CREB (IC50 = 6.14 μM), in HEK293T cell-based reporter assays. This compound also inhibits P. aeruginosa ribonucleotide reductase (IC50 = 26 μM) and is active against P. aeruginosa with an MIC value of 50 μM.>NSC228155 is an inhibitor of KIX-KID interaction that acts by enhancing tyrosine phosphorylation of EGFR.

Properties

IUPAC Name

7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCFXXDUYSPKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 228155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a small molecule with a dual mechanism of action, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the KIX-KID protein-protein interaction. This guide provides a comprehensive overview of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

This compound has emerged as a significant pharmacological tool for studying cellular signaling pathways. Its ability to concurrently modulate two distinct and critical signaling nodes—receptor tyrosine kinase activation and transcriptional coactivator-transcription factor interaction—makes it a compound of interest for researchers in oncology and cell biology. This document will dissect the intricate details of its action, offering a technical resource for laboratory investigation and drug development endeavors.

Core Mechanisms of Action

This compound exhibits a bimodal activity profile, influencing both cell surface signaling and nuclear transcription.

Epidermal Growth Factor Receptor (EGFR) Activation

This compound functions as a non-peptide activator of EGFR. It directly binds to the extracellular dimerization domain II of the soluble EGFR (sEGFR), promoting the formation of stable receptor dimers. This dimerization is a critical step in EGFR activation, leading to the allosteric activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation of key tyrosine residues. This action mimics the initial steps of ligand-induced EGFR signaling.

The activation of EGFR by this compound is not limited to EGFR itself but also leads to the transactivation of other receptor tyrosine kinases (RTKs), including ErbB2, ErbB3, the Insulin Receptor (Insulin R), and the Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]. This broad-spectrum RTK activation suggests a complex interplay and potential for widespread downstream signaling events.

Inhibition of KIX-KID Interaction

Independent of its effects on EGFR, this compound is a potent inhibitor of the protein-protein interaction between the KID-interacting (KIX) domain of the transcriptional coactivator CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the cAMP response element-binding protein (CREB). The KIX-KID interaction is a crucial step in CREB-mediated gene transcription, a pathway implicated in cell proliferation, survival, and differentiation. By disrupting this interaction, this compound can modulate the expression of CREB target genes.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity.

Target Assay Parameter Value Cell Line
EGFRTyrosine Phosphorylation (Tyr1068)EC5052 µMMDA-MB-468
KIX-KID InteractionSplit-Luciferase ComplementationIC500.36 µMIn vitro
CREB-mediated Gene TranscriptionLuciferase Reporter AssayIC502.09 µMHEK 293T
VP16-CREB-mediated Gene TranscriptionLuciferase Reporter AssayIC506.14 µMHEK 293T

Signaling Pathways

This compound modulates two major signaling pathways, as depicted in the diagrams below.

EGFR Signaling Pathway Activation

This compound-induced EGFR activation initiates a cascade of downstream signaling events, most notably the mitogen-activated protein kinase (MAPK) pathway.

EGFR_Pathway NSC228155 This compound EGFR EGFR (Dimerization Domain II) NSC228155->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization p_EGFR Phosphorylated EGFR (Tyr1068, Tyr1173) EGFR_dimer->p_EGFR Autophosphorylation Shc Shc p_EGFR->Shc Gab1 Gab1 p_EGFR->Gab1 p_Shc p-Shc Shc->p_Shc Grb2 Grb2 p_Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK Transcription Gene Transcription (Proliferation, Survival) p_ERK->Transcription p_Gab1 p-Gab1 Gab1->p_Gab1 p_Gab1->Grb2

This compound-induced EGFR signaling cascade.
CREB Signaling Pathway Inhibition

By blocking the KIX-KID interaction, this compound prevents the recruitment of the transcriptional coactivator CBP to CREB, thereby inhibiting the expression of CREB target genes.

CREB_Pathway NSC228155 This compound KIX_KID_complex KIX-KID Complex NSC228155->KIX_KID_complex Inhibits KIX CBP (KIX Domain) KIX->KIX_KID_complex KID p-CREB (KID Domain) KID->KIX_KID_complex Gene_Transcription CREB Target Gene Transcription (e.g., c-Fos, NR4A1) KIX_KID_complex->Gene_Transcription Promotes WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_blotting Western Blotting Seed Seed MDA-MB-468 cells Starve Serum Starve Seed->Starve Treat Treat with this compound Starve->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect SplitLuc_Workflow cluster_transfection Transfection cluster_treatment Treatment cluster_assay Luciferase Assay Seed Seed HEK 293T cells Transfect Co-transfect with KIX-NLuc, KID-CLuc, and CRE-RLuc plasmids Seed->Transfect Treat_NSC Treat with this compound Transfect->Treat_NSC Stimulate Stimulate with Forskolin Treat_NSC->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure

References

NSC 228155: A Technical Guide to its Function as a KIX-KID Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 has been identified as a potent, cell-permeable small molecule inhibitor of the protein-protein interaction (PPI) between the KIX (kinase-inducible domain (KID) interacting) domain of the transcriptional coactivator CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the transcription factor CREB (cAMP response element-binding protein). The CREB-CBP interaction is a critical node in cellular signaling, implicated in a wide array of physiological and pathological processes, including cancer cell proliferation and survival.[1] This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing relevant experimental methodologies, and visualizing the associated biological pathways and experimental workflows.

Introduction to the CREB-CBP Interaction

The cAMP response element-binding protein (CREB) is a cellular transcription factor that, upon activation by phosphorylation, binds to the CREB-binding protein (CBP) and its paralog p300.[1][2] This interaction is fundamental for the transcription of a multitude of genes that regulate cell proliferation, differentiation, and survival. The specific domains mediating this interaction are the kinase-inducible domain (KID) of CREB and the KIX domain of CBP.[2][3] Dysregulation of the CREB signaling pathway, often characterized by the overexpression or over-activation of CREB, is a hallmark of various solid and liquid tumors, making the KIX-KID interaction a compelling target for anticancer drug development.[1]

This compound: Quantitative Inhibitory Profile

This compound has been characterized as a potent inhibitor of the KIX-KID interaction. However, it also exhibits off-target activities, highlighting the need for further optimization in the development of selective CREB pathway inhibitors. The key quantitative data for this compound are summarized in the table below.

Parameter Value (IC50) Assay Type Cell Line Reference
KIX-KID Interaction Inhibition0.36 µMSplit Renilla Luciferase Assay-[1][4][5]
CREB-mediated Gene Transcription Inhibition2.09 µMLuciferase Reporter Gene AssayHEK 293T[1][4]
VP16-CREB-mediated Gene Transcription Inhibition6.14 µMLuciferase Reporter Gene AssayHEK 293T[1][4]
EGFR Activation (Tyr1068 phosphorylation)EC50 = 52 µMWestern BlotMDA-MB-468[6]

Note: The discrepancy in IC50 values between the direct KIX-KID interaction assay and the cell-based transcription assays, along with its activity as an EGFR activator, indicates that this compound is not highly selective for CREB-mediated gene transcription.[1][4][7] It has also been reported to generate hydrogen peroxide within cells, which could contribute to its off-target effects.[7]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the CREB signaling pathway and the mechanism of KIX-KID interaction, providing a visual context for the inhibitory action of this compound.

CREB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Signal Signal (e.g., Hormones, Growth Factors) Receptor Receptor Signal->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Phosphorylated) CREB->pCREB KID KID Domain pCREB->KID CBP CBP/p300 KIX KIX Domain CBP->KIX Gene Target Gene KIX->Gene Recruitment of Transcriptional Machinery KID->KIX Interaction Transcription Transcription Gene->Transcription

Figure 1: The CREB Signaling Pathway.

KIX_KID_Interaction cluster_CBP CBP/p300 cluster_CREB Phosphorylated CREB (pCREB) KIX KIX Domain KID Kinase-Inducible Domain (KID) KID->KIX Binding NSC228155 This compound NSC228155->KIX Inhibits Interaction Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Optimization Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification (KIX-KID Interaction) HTS High-Throughput Screening (HTS) (e.g., Split-Luciferase Assay) Target_ID->HTS Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID Biophysical Biophysical Validation (e.g., Fluorescence Polarization) Hit_ID->Biophysical Cell_Based Cell-Based Assays (e.g., Luciferase Reporter Assay) Biophysical->Cell_Based Selectivity Selectivity Profiling (Off-target effects) Cell_Based->Selectivity SAR Structure-Activity Relationship (SAR) & Lead Optimization Selectivity->SAR In_Vivo In Vivo Efficacy & PK/PD Studies SAR->In_Vivo

References

An In-depth Technical Guide to the Discovery and Synthesis of NSC 228155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a small molecule with a dual mechanism of action, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the CREB-CBP interaction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data available in the current scientific literature. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and functional consequences.

Discovery of this compound

This compound was identified through a screening of the National Cancer Institute (NCI) "Diversity Set II" chemical library. The primary goal of the screening was to identify novel modulators of EGFR activity. The discovery process involved a multi-step approach:

  • Initial Screening: A small molecule microarray was utilized to screen the compound library for molecules that could bind to the extracellular domain of EGFR.

  • Hit Identification: From this initial screen, 20 compounds were selected as potential binders.

  • Functional Validation: These selected compounds were then subjected to functional assays to assess their impact on EGFR tyrosine phosphorylation in cancer cells. This compound emerged as a compound that significantly enhanced EGFR tyrosine phosphorylation.[1]

Further investigation revealed that this compound also acts as a potent inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting domain (KIX) of CBP. This discovery was made through a separate screening effort aimed at identifying inhibitors of this protein-protein interaction using a split Renilla luciferase (RLuc) assay.[2]

Chemical Synthesis

A plausible synthetic route, based on the synthesis of similar compounds, would involve the nucleophilic aromatic substitution of a halogenated 7-nitro-2,1,3-benzoxadiazole with 2-mercaptopyridine-1-oxide.

A generalized synthetic workflow is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Halo-7-nitro-2,1,3-benzoxadiazole (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole) C Nucleophilic Aromatic Substitution A->C B 2-Mercaptopyridine-1-oxide B->C D This compound (4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole) C->D

Generalized synthetic scheme for this compound.

Biological Activity and Mechanism of Action

This compound exhibits two distinct biological activities:

EGFR Activation

This compound allosterically activates EGFR by binding to its extracellular dimerization domain.[3] This binding event promotes the formation of stable EGFR dimers, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of key tyrosine residues.[3][4] This activation mimics the effects of the natural ligand, Epidermal Growth Factor (EGF).

The signaling pathway initiated by this compound-mediated EGFR activation is illustrated below:

G NSC228155 This compound EGFR EGFR Extracellular Domain NSC228155->EGFR Binds to Dimerization EGFR Dimerization EGFR->Dimerization Promotes Kinase_Activation Kinase Domain Activation Dimerization->Kinase_Activation Leads to Autophosphorylation Autophosphorylation (Tyr1068, Tyr1173) Kinase_Activation->Autophosphorylation Results in Downstream Downstream Signaling (e.g., MAPK/ERK) Autophosphorylation->Downstream Initiates

EGFR activation pathway by this compound.
Inhibition of KIX-KID Interaction

This compound is a potent inhibitor of the protein-protein interaction between the KIX domain of the transcriptional coactivator CBP and the KID of the transcription factor CREB.[2][5] This interaction is crucial for CREB-mediated gene transcription. By blocking this interaction, this compound can modulate the expression of genes regulated by CREB.

The mechanism of KIX-KID inhibition is depicted in the following diagram:

G CREB CREB-KID Interaction KIX-KID Interaction CREB->Interaction CBP CBP-KIX CBP->Interaction Transcription CREB-mediated Gene Transcription Interaction->Transcription Leads to NSC228155 This compound NSC228155->Interaction Inhibits

Inhibition of KIX-KID interaction by this compound.
SHP2 Phosphatase Activity

Based on the reviewed scientific literature, there is no direct evidence to suggest that this compound modulates the activity of the SHP2 protein tyrosine phosphatase. Studies on small molecule inhibitors of SHP2 have identified other compounds, such as NSC-87877, as potent inhibitors.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

Target Interaction/ProcessAssay TypeCell LineIC50 ValueReference
KIX-KID InteractionSplit RLuc Assay-0.36 µM[2][5]
CREB-mediated Gene TranscriptionReporter Gene AssayHEK 293T2.09 µM[2]
VP16-CREB-mediated Gene TranscriptionReporter Gene AssayHEK 293T6.14 µM[2]

Table 2: Activator Activity of this compound

TargetMeasured EffectCell LineEC50 ValueReference
EGFRTyr1068 PhosphorylationMDA-MB-46852 µM[3]

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the activity of this compound.

EGFR Phosphorylation Assay

This protocol is designed to assess the ability of this compound to induce EGFR phosphorylation in a cellular context.

Cell Line: MDA-MB-468 (human breast cancer cell line with high EGFR expression).

Methodology:

  • Cell Culture and Serum Starvation: MDA-MB-468 cells are cultured under standard conditions and then serum-starved overnight to reduce basal EGFR activity.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., in DMSO) for a specified period (e.g., 15 minutes to 2 hours). A vehicle control (DMSO) and a positive control (EGF) are included.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068, anti-p-EGFR Tyr1173) and total EGFR.

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the phosphorylated EGFR bands is normalized to the total EGFR bands to determine the relative increase in phosphorylation upon treatment with this compound.

The workflow for the EGFR phosphorylation assay is outlined below:

G Start Start Culture Culture & Serum Starve MDA-MB-468 cells Start->Culture Treat Treat with this compound, EGF (positive control), or DMSO (vehicle) Culture->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify WB Western Blotting (p-EGFR, Total EGFR) Quantify->WB Analyze Data Analysis WB->Analyze End End Analyze->End

Experimental workflow for EGFR phosphorylation assay.
KIX-KID Interaction Assay (Split Renilla Luciferase Assay)

This in vitro assay is used to quantify the inhibitory effect of this compound on the KIX-KID protein-protein interaction.

Principle: The Renilla luciferase enzyme is split into two non-functional fragments. One fragment is fused to the KIX domain, and the other is fused to the KID domain. When KIX and KID interact, the two luciferase fragments are brought into close proximity, reconstituting a functional enzyme that produces a measurable luminescent signal in the presence of its substrate. Inhibitors of the KIX-KID interaction will disrupt this reconstitution, leading to a decrease in the luminescent signal.

Methodology:

  • Protein Expression and Purification: The KIX-N-terminal RLuc fusion protein and the KID-C-terminal RLuc fusion protein are expressed (e.g., in E. coli) and purified.

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.

  • Compound Incubation: The purified KIX and KID fusion proteins are mixed in an appropriate assay buffer. This compound at various concentrations is added to the wells. A DMSO control is included.

  • Luminescence Measurement: The luciferase substrate (e.g., coelenterazine) is added to each well, and the luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal in the presence of this compound is compared to the control to determine the percentage of inhibition. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

The logical flow of the split RLuc assay is as follows:

G KIX KIX-RLuc(N) Interaction KIX-KID Interaction KIX->Interaction KID KID-RLuc(C) KID->Interaction Luciferase Luciferase Reconstitution Interaction->Luciferase Signal Luminescent Signal Luciferase->Signal NSC228155 This compound NSC228155->Interaction Inhibits

Principle of the split RLuc assay for KIX-KID interaction.

Conclusion

This compound is a valuable chemical probe with a unique dual-activity profile, enabling the study of both EGFR signaling and CREB-mediated transcription. Its discovery through library screening highlights the power of this approach in identifying novel modulators of biological pathways. While further studies are needed to fully elucidate its therapeutic potential and to develop a scalable synthetic route, the existing data provide a solid foundation for future research in cancer biology and drug development. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for scientists working with or interested in this compound.

References

An In-depth Technical Guide to NSC 228155: A Dual Modulator of EGFR Activation and CREB-Mediated Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a small molecule of significant interest in cellular biology and drug discovery due to its unique dual-action mechanism. It functions as an allosteric activator of the Epidermal Growth Factor Receptor (EGFR) and as a potent inhibitor of the CREB-CBP interaction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the intricate mechanisms of action of this compound. Detailed experimental protocols for key assays and visual representations of the associated signaling pathways are included to facilitate further research and application of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole, is a nitro-benzoxadiazole derivative. Its core structure is fundamental to its biological activities.

IdentifierValue
IUPAC Name 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole
CAS Number 113104-25-9
Molecular Formula C₁₁H₆N₄O₄S
Molecular Weight 290.25 g/mol
SMILES S(c3--INVALID-LINK--[O-])c1c2n[o]nc2c(cc1)--INVALID-LINK--[O-]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Burnt orange powder
Solubility DMSO: 5 mg/mL
Storage 2-8°C (powder)

Pharmacological Properties and Mechanism of Action

This compound exhibits a distinct pharmacological profile, acting as both a receptor activator and a protein-protein interaction inhibitor.

Allosteric Activator of Epidermal Growth Factor Receptor (EGFR)

This compound directly binds to the dimerization domain of the soluble EGF receptor (sEGFR), promoting the formation of stable receptor dimers. This allosteric mechanism activates the receptor, mimicking the effects of its natural ligand, EGF. This activation leads to the phosphorylation of key tyrosine residues, including Tyr1068 and Tyr1173, on the intracellular domain of EGFR. This phosphorylation initiates downstream signaling cascades that are crucial for cell proliferation and survival.

Table 2: EGFR Activation Properties of this compound

ParameterValueCell LineReference
EC₅₀ (Tyr1068 phosphorylation) 52 µMMDA-MB-468
Inhibitor of the KIX-KID Interaction

In addition to its effects on EGFR, this compound is a potent inhibitor of the interaction between the kinase-inducible domain (KID) of the CREB transcription factor and the KIX domain of its co-activator, CREB-binding protein (CBP).[1] This interaction is a critical step in the activation of CREB-mediated gene transcription, which is often dysregulated in cancer.[1] By disrupting the KIX-KID interaction, this compound can suppress the transcription of CREB target genes.

Table 3: KIX-KID Interaction Inhibition Properties of this compound

ParameterValueAssayReference
IC₅₀ (KIX-KID Interaction) 0.36 µMSplit Renilla Luciferase Assay[1]
IC₅₀ (CREB-mediated transcription) 2.09 µMCRE-Luciferase Reporter Assay (HEK 293T cells)[1]
IC₅₀ (VP16-CREB-mediated transcription) 6.14 µMVP16-CREB Reporter Assay (HEK 293T cells)[1]

Signaling Pathways

The dual activity of this compound impacts two distinct and critical signaling pathways in the cell.

EGFR Activation Pathway

This compound binding to the extracellular domain of EGFR induces its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for adaptor proteins like Grb2 and Shc, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NSC_228155 This compound EGFR_Monomer1 EGFR NSC_228155->EGFR_Monomer1 Binds EGFR_Monomer2 EGFR NSC_228155->EGFR_Monomer2 Binds EGFR_Dimer EGFR Dimer (Activated) EGFR_Monomer1->EGFR_Dimer Dimerization EGFR_Monomer2->EGFR_Dimer Dimerization P_Y Autophosphorylation (pY1068, pY1173) EGFR_Dimer->P_Y Adaptor Grb2/Shc P_Y->Adaptor Recruits PI3K PI3K P_Y->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

This compound-induced EGFR activation and downstream signaling.
Inhibition of CREB-CBP Interaction

Various extracellular signals can lead to the phosphorylation of CREB at Ser133. This phosphorylation event promotes the recruitment of the co-activator CBP through the interaction of its KIX domain with the KID domain of CREB. The assembled CREB-CBP complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, activating their transcription. This compound physically blocks the interaction between the KIX and KID domains, thereby preventing the formation of the active transcriptional complex.

CREB_CBP_Inhibition cluster_upstream Upstream Signaling cluster_interaction CREB-CBP Interaction cluster_downstream Gene Transcription Signal Signal (e.g., Growth Factors, Hormones) Kinase Kinase (e.g., PKA, CaMK) Signal->Kinase CREB CREB Kinase->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB CBP CBP pCREB->CBP Recruits (KID-KIX Interaction) CRE CRE (Promoter) pCREB->CRE Binds CBP->CRE Binds NSC_228155 This compound NSC_228155->CBP Inhibits Interaction Transcription Target Gene Transcription CRE->Transcription

Inhibition of the CREB-CBP interaction by this compound.

Experimental Protocols

Cell-Based EGFR Phosphorylation Assay

This protocol describes a general method to assess the effect of this compound on EGFR phosphorylation in a cancer cell line known to express high levels of EGFR, such as MDA-MB-468.

Materials:

  • MDA-MB-468 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • This compound (dissolved in DMSO)

  • EGF (positive control)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Seeding: Culture MDA-MB-468 cells in complete DMEM. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free DMEM and incubate for 16-24 hours.

  • Compound Treatment: Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 10, 50, 100 µM). Also, prepare a positive control (e.g., 100 ng/mL EGF) and a vehicle control (DMSO).

  • Aspirate the serum-free medium and add the treatment solutions to the respective wells. Incubate for the desired time (e.g., 15, 30, 60 minutes) at 37°C.

  • Cell Lysis: After incubation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with anti-total EGFR and anti-β-actin antibodies for loading controls.

CREB-Mediated Transcription Reporter Assay

This protocol outlines a method to measure the inhibitory effect of this compound on CREB-mediated gene transcription using a luciferase reporter assay in HEK 293T cells.[1]

Materials:

  • HEK 293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • CRE-luciferase reporter plasmid (containing CRE elements upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (dissolved in DMSO)

  • Forskolin (or other adenylyl cyclase activator to induce CREB phosphorylation)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK 293T cells in a 24-well plate. The next day, co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • Induction of CREB Activity: Add an inducer such as forskolin to the wells to stimulate CREB-mediated transcription.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Measure the firefly and Renilla luciferase activities for each sample using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of CREB-mediated transcription by this compound at each concentration relative to the induced control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool with a unique dual mechanism of action that allows for the simultaneous investigation of EGFR signaling and CREB-mediated transcription. Its ability to allosterically activate EGFR provides an alternative to ligand-based stimulation, while its potent inhibition of the KIX-KID interaction offers a means to probe the intricacies of transcriptional regulation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this multifaceted compound in various biological contexts.

References MedchemExpress.com. This compound | EGFR Activator. [2] Selleck Chemicals. NSC228155 | EGFR activator | Mechanism | Concentration. [3] Sigma-Aldrich. EGFR Activator, this compound. [1] Network of Cancer Research. This compound, a EGFR Activator, Inhibits KIX-KID Interaction. (2019-05-03). [4] GlpBio. NSC228155 | CAS NO.:113104-25-9. [5] PubChem. This compound. Sigma-Aldrich. EGFR Activator, this compound - General description. [6] ResearchGate. Time-dependent activation of RTKs in MDA MB468 cells exposed to NSC... [7] PubMed. Activation of epidermal growth factor receptor and its downstream signaling pathway by nitric oxide in response to ionizing radiation. Creative Diagnostics. EGF/EGFR Signaling Pathway. Wikipedia. Epidermal growth factor receptor. PubMed Central. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. PubMed. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight. PubMed Central. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells.

References

In-Depth Technical Guide to NSC 228155: A Dual Modulator of EGFR and CREB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a novel small molecule that has garnered significant interest in the scientific community for its dual and opposing biological activities. It functions as an allosteric activator of the Epidermal Growth Factor Receptor (EGFR) and as a potent inhibitor of the protein-protein interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CREB-binding protein (CBP). This unique pharmacological profile makes this compound a valuable tool for dissecting the intricate signaling pathways governed by EGFR and CREB, and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed experimental protocols for its study, and a summary of its effects on key signaling pathways.

Nomenclature and Physicochemical Properties

This compound is identified by a variety of synonyms and chemical names across different suppliers and databases. A clear understanding of this nomenclature is crucial for accurate literature searches and procurement.

Table 1: Synonyms and Alternative Names for this compound

Type Name/Identifier
NSC Number This compound
Formal Chemical Name 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-2,1,3-benzoxadiazole
Alternative Chemical Names 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole[1]
4-Nitro-7-(1-oxy-pyridin-2-ylsulfanyl)-benzo[1][2]oxadiazole[1]
2-(7-Nitrobenzo[c][1][2]oxadiazol-4-ylthio)pyridine-1-oxide[1]
Common Name EGFR Activator[1]
CAS Number 113104-25-9[1]

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₆N₄O₄S
Molecular Weight 290.25 g/mol
Appearance Burnt orange powder
Solubility Soluble in DMSO (5 mg/mL)[1]
Storage Store at 2-8°C, protect from light, hygroscopic[1]

Biological Activity and Quantitative Data

This compound exhibits a distinct dual mechanism of action, functioning as both a receptor activator and a protein-protein interaction inhibitor.

EGFR Activation

This compound is a nitro-benzoxadiazole (NBD) compound that allosterically activates the Epidermal Growth Factor Receptor (EGFR).[1] It directly binds to the dimerization domain of the soluble EGFR (sEGFR), promoting the formation of stable receptor dimers and subsequent activation of its intrinsic tyrosine kinase activity.[1] This activation leads to the phosphorylation of key tyrosine residues, such as Tyr1068 and Tyr1173, in a dose- and time-dependent manner.[1]

Inhibition of KIX-KID Interaction

In addition to its effects on EGFR, this compound is a potent inhibitor of the interaction between the kinase-inducible domain (KID) of the transcription factor CREB and the KID-interacting (KIX) domain of the coactivator CBP.[3] This interaction is a critical step in CREB-mediated gene transcription.

Table 3: Quantitative Biological Activity of this compound

Activity Parameter Value Cell Line/System
EGFR Activation EC₅₀ (Tyr1068 phosphorylation)52 µMMDA-MB-468 cells[1]
KIX-KID Interaction Inhibition IC₅₀0.36 µMin vitro assay[3]
CREB-mediated Gene Transcription Inhibition IC₅₀2.09 µMHEK 293T cells
VP16-CREB-mediated Gene Transcription Inhibition IC₅₀6.14 µMHEK 293T cells

Experimental Protocols

The following are detailed protocols for assessing the biological activities of this compound.

Western Blotting for EGFR Phosphorylation in MDA-MB-468 Cells

This protocol details the steps to analyze the effect of this compound on EGFR phosphorylation.

Materials:

  • MDA-MB-468 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • This compound (stock solution in DMSO)

  • Recombinant human EGF (positive control)

  • AG1478 or PD153035 (EGFR inhibitors, optional)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate MDA-MB-468 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours in serum-free DMEM.

    • (Optional) Pre-incubate cells with an EGFR inhibitor (e.g., 10 µM AG1478) for 1-2 hours.

    • Treat cells with desired concentrations of this compound (e.g., 100 µM) or EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Place plates on ice, aspirate the media, and wash twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

Luciferase Reporter Assay for CREB-Mediated Gene Transcription in HEK 293T Cells

This protocol outlines the procedure to measure the inhibitory effect of this compound on CREB-mediated gene transcription.

Materials:

  • HEK 293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • CRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (stock solution in DMSO)

  • Forskolin (to stimulate CREB activity)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK 293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

    • Pre-incubate with this compound for 1-2 hours.

    • Stimulate the cells with forskolin (e.g., 10 µM) to activate the cAMP/PKA pathway and induce CREB-mediated transcription.

    • Incubate for an additional 4-6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the forskolin-stimulated control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

EGFR Activation Pathway

This compound-induced EGFR activation triggers downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound EGFR_monomer EGFR (monomer) This compound->EGFR_monomer Allosteric Binding & Dimerization EGFR_dimer EGFR (dimer) (Activated) EGFR_monomer->EGFR_dimer P_EGFR p-EGFR EGFR_dimer->P_EGFR Autophosphorylation GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS Recruitment PI3K PI3K P_EGFR->PI3K Recruitment RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors Activation AKT AKT PI3K->AKT AKT->Transcription_Factors Activation Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response Gene Expression

Figure 1. EGFR signaling pathway activated by this compound.

Inhibition of CREB-Mediated Transcription

This compound disrupts the crucial interaction between CREB and its coactivator CBP, thereby inhibiting the transcription of CREB target genes.

CREB_Inhibition cluster_upstream Upstream Signaling cluster_interaction CREB-CBP Interaction cluster_downstream Gene Transcription Signal Stimuli (e.g., Growth Factors, Hormones) PKA PKA / other kinases Signal->PKA CREB CREB PKA->CREB Phosphorylation (Ser133) pCREB p-CREB CREB->pCREB KID KID Domain pCREB->KID CRE CRE (DNA Element) pCREB->CRE Binding KIX KIX Domain KID->KIX Binding CBP CBP/p300 CBP->KIX Gene_Transcription Target Gene Transcription (e.g., c-Fos, BDNF) KIX->Gene_Transcription Co-activation This compound This compound This compound->KIX Inhibition CRE->Gene_Transcription Cellular_Functions Cellular Functions (Survival, Proliferation, Plasticity) Gene_Transcription->Cellular_Functions

Figure 2. Inhibition of CREB-mediated transcription by this compound.

Conclusion

This compound is a multifaceted research compound with significant potential for advancing our understanding of fundamental cellular signaling processes. Its ability to independently modulate the EGFR and CREB pathways provides a unique opportunity to investigate the crosstalk and distinct roles of these two critical signaling networks in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of action and potential therapeutic applications of this compound and its analogs. As with any biologically active small molecule, careful experimental design and interpretation are paramount to unlocking its full scientific potential.

References

The Dual Role of NSC 228155 in CREB-Mediated Gene Transcription: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the small molecule NSC 228155 and its intricate role in modulating CREB-mediated gene transcription. This compound has been identified as a potent inhibitor of the interaction between CREB and its essential coactivator, the CREB-binding protein (CBP), a critical step for transcriptional activation. However, its pharmacological profile is complex, as it also functions as an activator of the Epidermal Growth Factor Receptor (EGFR). This dual activity presents both opportunities and challenges for its therapeutic development. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental methodologies for its study, and visualizes the pertinent signaling pathways.

Introduction to CREB and Its Role in Cancer

The cAMP response element-binding protein (CREB) is a leucine zipper transcription factor that, upon activation, binds to cAMP response elements (CREs) in the promoters of target genes. This binding initiates the recruitment of the transcriptional machinery, leading to the expression of genes crucial for various cellular functions. The activation of CREB is tightly regulated, primarily through phosphorylation at Serine 133 by a host of upstream kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Extracellular signal-regulated kinases (ERK).

In numerous solid and liquid tumors, CREB is often overexpressed or constitutively activated, contributing to the malignant phenotype.[1] This sustained activation drives the transcription of genes involved in cell cycle progression (e.g., Cyclin D1), apoptosis resistance (e.g., Bcl-2), and angiogenesis, rendering CREB a strategic target for anticancer drug discovery.[2]

This compound: A Modulator of CREB-Mediated Transcription

This compound has emerged as a significant chemical probe for studying CREB-dependent processes. Its primary mechanism of action in the context of CREB signaling is the inhibition of the protein-protein interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of its coactivator, CBP.[3][4] This interaction is indispensable for the assembly of the transcriptional complex at CREB target genes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various assays, providing key insights into its biological activity.

Assay TypeTarget/ProcessCell LineIC50 ValueReference
Split Renilla Luciferase AssayKIX-KID Interaction-0.36 µM[3][4][5]
CRE-Luciferase Reporter AssayCREB-mediated gene transcriptionHEK 293T2.09 µM[3][4]
VP16-CREB Luciferase Reporter AssayVP16-CREB-mediated gene transcriptionHEK 293T6.14 µM[3][4]

Table 1: Summary of quantitative data for this compound.

It is noteworthy that while this compound is a potent inhibitor of the KIX-KID interaction in a biochemical assay, its inhibition of CREB-mediated gene transcription in a cellular context is less potent.[3][4] Furthermore, its activity is not highly selective for CREB-driven transcription, as evidenced by its inhibition of VP16-CREB-mediated transcription.[3][4]

Dual Activity: EGFR Activation

A critical aspect of this compound's pharmacology is its function as an activator of the Epidermal Growth Factor Receptor (EGFR).[5][6][7] this compound binds to the extracellular domain of EGFR, promoting its tyrosine phosphorylation.[6][7] This off-target activity is a crucial consideration for researchers and drug developers, as the activation of EGFR can trigger downstream signaling pathways that may counteract or modulate the effects of CREB inhibition.

Signaling Pathways

The CREB Signaling Pathway

The activation of CREB is a convergence point for multiple signaling cascades initiated by various extracellular stimuli. The following diagram illustrates the canonical CREB signaling pathway.

CREB_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (Hormones, Growth Factors, Neurotransmitters) GPCR GPCR Extracellular_Stimuli->GPCR RTK RTK Extracellular_Stimuli->RTK Ca_Channel Ca2+ Channel Extracellular_Stimuli->Ca_Channel AC Adenylate Cyclase GPCR->AC PLC PLC RTK->PLC Ras Ras RTK->Ras CaM Ca2+/Calmodulin Ca_Channel->CaM cAMP cAMP AC->cAMP PKC PKC PLC->PKC PKA PKA cAMP->PKA CaMK CaMK CaM->CaMK CREB CREB PKA->CREB PKC->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB CaMK->CREB pCREB p-CREB (Ser133) CREB->pCREB Phosphorylation CBP CBP/p300 pCREB->CBP Recruitment Transcription Gene Transcription (c-fos, Bcl-2, Cyclin D1) CBP->Transcription

Canonical CREB Signaling Pathway.
Mechanism of Action of this compound

This compound exerts its inhibitory effect on CREB-mediated transcription by disrupting a key protein-protein interaction. Concurrently, it activates EGFR, initiating a separate signaling cascade.

NSC228155_Mechanism NSC228155 This compound pCREB p-CREB NSC228155->pCREB Inhibits Interaction EGFR EGFR NSC228155->EGFR Activates CREB_CBP_Complex p-CREB/CBP Complex pCREB->CREB_CBP_Complex CBP CBP/p300 (KIX domain) CBP->CREB_CBP_Complex Transcription CREB-mediated Gene Transcription CREB_CBP_Complex->Transcription pEGFR p-EGFR EGFR->pEGFR Downstream_EGFR Downstream EGFR Signaling (e.g., MAPK/ERK) pEGFR->Downstream_EGFR Split_Luciferase_Workflow Start Start Plate_Cells Plate HEK 293T Cells Start->Plate_Cells Transfect Co-transfect with N-RLuc-KIX and C-RLuc-KID Plate_Cells->Transfect Treat Treat with this compound Transfect->Treat Lyse Lyse Cells Treat->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Analyze Data (IC50) Measure->Analyze

References

Preliminary Studies of NSC 228155 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on NSC 228155, a nitro-benzoxadiazole compound, and its effects on cancer cells. The document outlines its mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound has a dual mechanism of action, primarily functioning as an activator of the Epidermal Growth Factor Receptor (EGFR) and as an inhibitor of the CREB-CBP interaction.

  • EGFR Activation: this compound directly binds to the extracellular dimerization domain II of the soluble EGFR (sEGFR).[1] This binding event promotes the formation of stable EGFR dimers, leading to the allosteric activation of the receptor and subsequent enhancement of its tyrosine phosphorylation.[2] This activation can also lead to the transactivation of other receptor tyrosine kinases (RTKs) such as ErbB2, ErbB3, the Insulin Receptor, and IGF-1R.[1] Notably, this compound has been observed to rapidly generate hydrogen peroxide within cells, a known modulator of EGFR signaling.[1]

  • KIX-KID Interaction Inhibition: this compound is a potent inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP.[1][2][3] This interaction is crucial for CREB-mediated gene transcription, which is often upregulated in cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Target Interaction Parameter Value Cell Line
KIX-KID InteractionIC500.36 µM-
CREB-mediated gene transcriptionIC502.09 µMHEK 293T
VP16-CREB-mediated gene transcriptionIC506.14 µMHEK 293T
EGFR Tyr1068 PhosphorylationEC5052 µMMDA-MB-468
Experimental Condition Parameter Value Cell Line
Induction of RTK phosphorylationConcentration100 µMMDA-MB-468
EGF (for comparison)Concentration150 ng/mlMDA-MB-468

Experimental Protocols

Assessment of EGFR and RTK Phosphorylation in MDA-MB-468 Cells

This protocol is designed to evaluate the effect of this compound on the phosphorylation status of EGFR and other RTKs.

1. Cell Culture and Serum Starvation:

  • Culture MDA-MB-468 cells in appropriate media until they reach 70-80% confluency.
  • Serum-starve the cells overnight to reduce basal receptor phosphorylation.

2. Inhibitor Pre-incubation (Optional):

  • To confirm the role of EGFR's kinase activity, pre-incubate a subset of cells with an EGFR tyrosine kinase inhibitor, such as 10 µM AG1478 or 2 µM PD 153035, for 90 minutes.[1]

3. This compound Treatment:

  • Treat the cells with 100 µM this compound for various time points (e.g., 5, 10, 15 minutes) to assess the kinetics of phosphorylation.[1][4]
  • Include a positive control of 150 ng/ml EGF and a vehicle control (0.2% DMSO).[1][4]

4. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a standard method like the BCA assay.

5. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST.
  • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, and pan-phospho-tyrosine (pTyr).[1]
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inhibition of CREB-mediated Gene Transcription in HEK 293T Cells

This protocol measures the inhibitory effect of this compound on CREB-driven gene expression.[3]

1. Cell Culture and Transfection:

  • Culture HEK 293T cells in appropriate media.
  • Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with cAMP response elements (CRE-Luc) and a control plasmid with Renilla luciferase for normalization.

2. This compound Treatment:

  • After transfection, treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
  • Calculate the percentage of inhibition of CREB-mediated transcription for each concentration of this compound relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR (monomer) EGFR (monomer) This compound->EGFR (monomer) Binds to dimerization domain NSC 228155_nuc This compound EGFR (dimer) EGFR (dimer) EGFR (monomer)->EGFR (dimer) Promotes dimerization p-EGFR p-EGFR EGFR (dimer)->p-EGFR Allosteric activation Other RTKs Other RTKs Downstream Signaling Downstream Signaling p-EGFR->Downstream Signaling Activates p-Other RTKs p-Other RTKs p-EGFR->p-Other RTKs Transactivates CREB CREB NSC 228155_nuc->CREB Inhibits KIX-KID interaction with CBP Gene Transcription Gene Transcription CREB->Gene Transcription Blocks CBP CBP

Caption: Dual mechanism of this compound: EGFR activation and CREB-mediated transcription inhibition.

Workflow for Assessing EGFR Phosphorylation Start Start Cell Culture Culture MDA-MB-468 cells Start->Cell Culture Serum Starvation Overnight serum starvation Cell Culture->Serum Starvation Treatment Treat with this compound, EGF, or vehicle Serum Starvation->Treatment No inhibitor Inhibitor Pre-incubation Optional: Pre-incubate with AG1478/PD 153035 Serum Starvation->Inhibitor Pre-incubation Cell Lysis Lyse cells and quantify protein Treatment->Cell Lysis Inhibitor Pre-incubation->Treatment Western Blot Perform Western Blotting Cell Lysis->Western Blot Analysis Analyze phosphorylation of EGFR and other RTKs Western Blot->Analysis End End Analysis->End

Caption: Experimental workflow for analyzing this compound-induced EGFR phosphorylation.

References

Methodological & Application

Application Notes and Protocols for the Preparation of NSC 228155 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NSC 228155 is a nitro-benzoxadiazole (NBD) compound that functions as an activator of the Epidermal Growth Factor Receptor (EGFR)[1][2]. It directly binds to the dimerization domain of the soluble EGFR, inducing stable dimer formation and subsequent allosteric activation of the receptor[2]. This activation leads to the phosphorylation of key tyrosine residues, such as Tyr1068 and Tyr1173, in a manner similar to the cognate EGF-ligand[2]. Additionally, this compound has been identified as a potent inhibitor of the KIX-KID interaction, which is crucial for CREB-mediated gene transcription[1][3][4]. Given its multifaceted activity, the accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental outcomes. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below. It is crucial to use this information for accurate calculations when preparing stock solutions.

PropertyValueCitations
Molecular Weight 290.25 g/mol [1][4][5][6]
Appearance Burnt orange or light yellow to orange powder[1]
Solubility in DMSO 5 mg/mL to ≥29 mg/mL. Specific reported values include 5 mg/mL, 10 mg/mL (34.45 mM), 15 mg/mL (51.67 mM), and 16 mg/mL (55.12 mM)[1][3][6].[1][3][6]
Storage (Solid) 2-8°C or -20°C. Store in a desiccated environment and protect from light[2][4].[2][4]
Storage (Stock Solution) Aliquot and store at -20°C. Solutions are reported to be stable for up to 3 months[2].[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information. The compound has a "Standard Handling" toxicity warning[2].

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound[2].

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

    • Calculation:

      • Molecular Weight (MW) = 290.25 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Desired Volume = 1 mL = 0.001 L

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L * 0.001 L * 290.25 g/mol = 0.0029025 g

      • Mass (mg) = 2.90 mg

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of fresh, anhydrous DMSO. It is critical to use fresh DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound[1][2][3]. For the example above, add 1 mL of DMSO.

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

    • If dissolution is slow, gentle warming or brief sonication may be required. One source suggests that sonication might be needed[1].

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C. The stock solution is stable for up to 3 months under these conditions[2].

Visualizations

Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Prevents condensation Add_DMSO Add Fresh DMSO Weigh->Add_DMSO Calculate Calculate Required DMSO Volume Calculate->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Inspect Visually Inspect for Complete Dissolution Vortex->Inspect Inspect->Vortex If not dissolved, re-vortex/sonicate Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot If fully dissolved Store Store at -20°C Aliquot->Store

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.

Signaling Pathway of this compound as an EGFR Activator

G Simplified Signaling Pathway of this compound NSC228155 This compound EGFR_Monomer EGFR Monomer NSC228155->EGFR_Monomer Binds to dimerization domain EGFR_Dimer Stable EGFR Dimer EGFR_Monomer->EGFR_Dimer Induces stable dimerization Phosphorylation Tyrosine Phosphorylation (e.g., Tyr1068, Tyr1173) EGFR_Dimer->Phosphorylation Allosteric activation Downstream Downstream Signaling Cascades Phosphorylation->Downstream Signal propagation

Caption: The mechanism of EGFR activation by this compound, leading to downstream signaling.

References

Application Notes and Protocols for NSC 228155: Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and proper storage conditions for the small molecule NSC 228155. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Compound Information

  • Name: this compound

  • Mechanism of Action: this compound is a dual-function molecule. It acts as an activator of the Epidermal Growth Factor Receptor (EGFR) by binding to its extracellular dimerization domain, which leads to the modulation of EGFR tyrosine phosphorylation.[1] Additionally, it is a potent inhibitor of the KIX-KID interaction, which is a key component of the CREB-mediated gene transcription pathway.[1]

  • Molecular Formula: C₁₁H₆N₄O₄S

  • Molecular Weight: 290.25 g/mol

Stability and Storage Recommendations

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid powder and solutions.

FormStorage TemperatureDuration of StabilitySpecial Conditions
Solid Powder -20°C3 yearsProtect from light. Store in a desiccated environment as the compound may be hygroscopic.
2-8°CShort-term storageProtect from light and moisture.
Stock Solution in DMSO -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Use fresh, moisture-free DMSO for reconstitution as moisture can reduce solubility.[1]

Preparation of Solutions

3.1. Stock Solution Preparation

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

  • Concentration: A common stock solution concentration is 10 mg/mL (34.45 mM) or 15 mg/mL (51.67 mM) in fresh, anhydrous DMSO.[1]

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

3.2. Working Solution Preparation

The preparation of working solutions will depend on the specific experimental requirements (in vitro vs. in vivo).

  • In Vitro Aqueous-Based Assays: For cell-based assays, a working solution can be prepared by diluting the DMSO stock solution in an appropriate aqueous buffer or cell culture medium. For example, to prepare a 1 mL working solution, 50 µL of a 12.6 mg/mL DMSO stock solution can be added to 400 µL of PEG300, mixed well, followed by the addition of 50 µL of Tween80, and finally brought to a final volume of 1 mL with ddH₂O.[1] It is recommended to use such mixed solutions immediately.[1]

  • In Vivo Studies: For animal experiments, a working solution can be prepared by diluting the DMSO stock solution in a suitable vehicle such as corn oil.[1] For instance, a 1 mL working solution can be made by adding 50 µL of a 12.6 mg/mL clear DMSO stock solution to 950 µL of corn oil and mixing thoroughly.[1] This mixed solution should also be used immediately for optimal results.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer

  • Calibrated pH meter, HPLC system with UV or DAD detector, photostability chamber, and oven.

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24, 48 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equimolar concentration of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature for a defined period, taking aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in an oven at an elevated temperature (e.g., 50°C, 70°C) for a defined period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose solid this compound powder or a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Analyze the samples by HPLC at various time points.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify the intact drug from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Injection Volume: Typically 10-20 µL.

2. Method Validation:

The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NSC_228155 This compound EGFR_dimer EGFR Dimerization NSC_228155->EGFR_dimer P_EGFR EGFR Autophosphorylation EGFR_dimer->P_EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream_Signaling

CREB_CBP_Interaction_Pathway PKA PKA / other kinases CREB CREB PKA->CREB phosphorylates pCREB p-CREB (active) KIX_KID KIX-KID Interaction pCREB->KIX_KID Transcription Gene Transcription KIX_KID->Transcription CBP CBP/p300 CBP->KIX_KID NSC_228155 This compound NSC_228155->KIX_KID inhibits

Experimental Workflow

Stability_Study_Workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Collect Samples at Defined Time Intervals Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Analysis: Quantify Degradation Analysis->Data End End: Stability Profile Data->End

References

Application Notes and Protocols for Western Blot Analysis of p-EGFR using NSC 228155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 228155 is a small molecule compound that has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It functions by binding to the extracellular domain of EGFR, which promotes receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular domain.[3] This activation of EGFR initiates downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and differentiation.[4] The ability of this compound to stimulate EGFR phosphorylation makes it a valuable tool for studying EGFR signaling dynamics and for investigating the efficacy of EGFR-targeted therapies. Western blotting is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of EGFR (p-EGFR) in response to treatment with activators like this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available for this compound in relation to its effect on EGFR phosphorylation.

Table 1: Potency of this compound on EGFR Phosphorylation

CompoundTargetAssay TypeCell LineEC50Reference
This compoundp-EGFR (Tyr1068)Western BlotMDA-MB-46852 µM

Table 2: Recommended Conditions for Cellular Assays

CompoundCell LineConcentrationIncubation TimeEffectReference
This compoundMDA-MB-468100 µM5-15 minutesIncreased p-EGFR[3][5][6]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound EGFR Extracellular Domain Transmembrane Domain Intracellular Domain This compound->EGFR:ext Binds pEGFR P P pY EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR:int->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Western_Blot_Workflow A Cell Culture & Treatment (with this compound) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-EGFR) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J Logical_Relationship NSC_228155 This compound Treatment EGFR_Activation EGFR Dimerization & Phosphorylation NSC_228155->EGFR_Activation Downstream_Signaling Activation of MAPK & PI3K Pathways EGFR_Activation->Downstream_Signaling Cellular_Response Cellular Proliferation & Survival Downstream_Signaling->Cellular_Response

References

Application Notes and Protocols for Immunoprecipitation of Epidermal Growth Factor Receptor (EGFR) following NSC 228155 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic development. NSC 228155 is a small molecule that has been identified as an activator of EGFR. It binds to the extracellular domain of the receptor, promoting its dimerization and subsequent tyrosine phosphorylation, which initiates downstream signaling cascades.[1][2][3]

These application notes provide detailed protocols for the immunoprecipitation of EGFR from cell lysates after treatment with this compound. This allows for the subsequent analysis of EGFR phosphorylation and its interaction with downstream signaling partners, providing valuable insights into the mechanism of action of this compound and its effects on cellular signaling.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on EGFR phosphorylation. The data is presented as a relative increase in phosphorylation compared to untreated control cells.

Table 1: Effect of this compound on EGFR Tyrosine Phosphorylation in MDA-MB-468 Cells

Treatment DurationThis compound (100 µM)Vehicle Control (DMSO)
5 minutes IncreasedBaseline
10 minutes Further IncreasedBaseline

Data is derived from densitometric analysis of Western blots and is presented as a qualitative increase. For precise quantification, it is recommended to calculate the fold change relative to the vehicle control.

Table 2: Densitometric Analysis of Phospho-EGFR (Tyr1068) after this compound Treatment

TreatmentConcentrationFold Change in p-EGFR (Tyr1068) vs. Control
Vehicle (DMSO)-1.0
This compound100 µM[Insert experimentally determined value]
EGF (Positive Control)100 ng/mL[Insert experimentally determined value]

[Researchers should populate this table with their own experimental data.]

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol describes the culture of MDA-MB-468 cells and their treatment with this compound.

Materials:

  • MDA-MB-468 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in appropriate culture dishes (e.g., 10 cm dishes) and allow them to reach 70-80% confluency.

  • Serum Starvation: Before treatment, starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours.

  • Treatment:

    • Prepare the desired concentration of this compound (e.g., 100 µM) in serum-free DMEM.[2]

    • Prepare a vehicle control with the same final concentration of DMSO as the this compound treatment.

    • Aspirate the starvation medium and add the this compound-containing medium or the vehicle control medium to the cells.

    • Incubate the cells for the desired time points (e.g., 5, 10, 15 minutes) at 37°C.[2]

II. Cell Lysis

This protocol details the preparation of cell lysates for immunoprecipitation.

Materials:

  • Ice-cold PBS

  • Ice-cold RIPA Lysis Buffer (see recipe below)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

RIPA Lysis Buffer Recipe:

ComponentFinal Concentration
Tris-HCl, pH 7.450 mM
NaCl150 mM
NP-40 (Igepal CA-630)1%
Sodium Deoxycholate0.5%
SDS0.1%
EDTA1 mM

Immediately before use, add protease and phosphatase inhibitors to the RIPA buffer.

Procedure:

  • Wash Cells: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Lyse Cells:

    • Aspirate the PBS completely.

    • Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 0.5-1 mL for a 10 cm dish) to the plate.

    • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract ready for immunoprecipitation.

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

III. Immunoprecipitation of EGFR

This protocol describes the enrichment of EGFR from the prepared cell lysates.

Materials:

  • Cleared cell lysate

  • Anti-EGFR antibody (for immunoprecipitation)

  • Normal IgG (negative control)

  • Protein A/G agarose beads

  • Ice-cold Wash Buffer (e.g., RIPA buffer or a modified version with lower detergent concentration)

  • 2X Laemmli sample buffer

Procedure:

  • Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate and incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Antibody Incubation:

    • Add 1-5 µg of anti-EGFR antibody to the pre-cleared lysate.

    • In a separate tube for the negative control, add the same amount of normal IgG to an equal amount of lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Bead Capture:

    • Add 30-50 µL of Protein A/G agarose bead slurry to each immunoprecipitation reaction.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the wash step 3-4 times.

  • Elution:

    • After the final wash, carefully remove all of the supernatant.

    • Add 30-50 µL of 2X Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.

    • Centrifuge the tubes to pellet the beads. The supernatant contains the immunoprecipitated EGFR and is ready for Western blot analysis.

IV. Western Blot Analysis

This protocol describes the detection of total and phosphorylated EGFR from the immunoprecipitated samples.

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR Tyr1068)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total EGFR to normalize for the amount of immunoprecipitated protein.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NSC228155 This compound EGFR EGFR NSC228155->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K STAT STAT EGFR_dimer->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway activation by this compound.

IP_Workflow start Start: MDA-MB-468 Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis ip Immunoprecipitation with Anti-EGFR Antibody lysis->ip wash Wash Beads ip->wash elution Elution wash->elution western Western Blot Analysis (p-EGFR, Total EGFR) elution->western end End: Data Analysis western->end

Caption: Experimental workflow for EGFR immunoprecipitation.

References

Determining the Optimal Concentration of NSC 228155 for MDA-MB-468 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of NSC 228155, a potent activator of the Epidermal Growth Factor Receptor (EGFR), for experiments involving the triple-negative breast cancer cell line MDA-MB-468. This document outlines the known effective concentrations for signaling studies and provides detailed protocols for establishing the optimal concentrations for inducing cytotoxicity, apoptosis, and cell cycle arrest.

Introduction to this compound and MDA-MB-468 Cells

This compound is a small molecule that has been identified as an activator of EGFR, a receptor tyrosine kinase that is frequently overexpressed in various cancers, including the MDA-MB-468 breast cancer cell line. This cell line is a well-established model for triple-negative breast cancer (TNBC), characterized by its high EGFR expression and dependence on this pathway for survival and proliferation. Understanding the precise concentration of this compound required to elicit specific cellular responses is critical for both basic research and drug development applications.

This compound has also been identified as a potent inhibitor of the KIX-KID interaction, a key component in CREB-mediated gene transcription, with an IC50 of 0.36 µM in biochemical assays and 2.09 µM for inhibiting CREB-mediated gene transcription in HEK 293T cells[1].

Summary of Known Effective Concentrations

The optimal concentration of this compound is endpoint-dependent. The following table summarizes the currently available data on effective concentrations of this compound in MDA-MB-468 cells, primarily focusing on its role as an EGFR activator.

Endpoint Cell Line Concentration Incubation Time Key Findings
EGFR Phosphorylation (Tyr1068)MDA-MB-468EC50: 52 µMNot SpecifiedDose-dependent increase in phosphorylation.[2]
Receptor Tyrosine Kinase ActivationMDA-MB-468100 µM5 - 10 minutesTime-dependent activation of EGFR and other RTKs.[2]

Protocols for Determining Optimal Concentration

Due to the lack of comprehensive studies on the cytotoxic and apoptotic effects of this compound on MDA-MB-468 cells, it is essential for researchers to perform their own dose-response and time-course experiments to determine the optimal concentration for their specific research question.

Protocol 1: Determining the IC50 for Cell Viability (Cytotoxicity)

This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound on MDA-MB-468 cells.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 0.1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Apoptosis Induction by Annexin V/PI Staining

This protocol describes how to quantify the percentage of apoptotic cells after treatment with this compound using flow cytometry.

Materials:

  • MDA-MB-468 cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-468 cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of this compound concentrations (e.g., based on the IC50 value determined in Protocol 1) for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to include all apoptotic populations.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose- and time-dependent induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of MDA-MB-468 cells.

Materials:

  • MDA-MB-468 cells

  • 6-well plates

  • This compound stock solution

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat MDA-MB-468 cells as described in Protocol 2.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the experimental design and understanding of the underlying mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Optimal_Concentration cluster_Phase1 Phase 1: Determine IC50 cluster_Phase2 Phase 2: Assess Cellular Effects P1_1 Seed MDA-MB-468 cells in 96-well plates P1_2 Treat with serial dilutions of this compound (24-72h) P1_1->P1_2 P1_3 Perform MTT Assay P1_2->P1_3 P1_4 Calculate IC50 P1_3->P1_4 P2_1 Treat cells with concentrations around the IC50 P1_4->P2_1 Inform concentration selection P2_2 Apoptosis Assay (Annexin V/PI) P2_1->P2_2 P2_3 Cell Cycle Analysis (PI Staining) P2_1->P2_3

Caption: Workflow for determining the optimal concentration of this compound.

NSC_228155_Signaling_Pathway NSC This compound EGFR EGFR NSC->EGFR Activates RTKs Other RTKs (ErbB2, ErbB3, etc.) NSC->RTKs Activates KIX_KID KIX-KID Interaction NSC->KIX_KID Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream RTKs->Downstream Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream->Cellular_Response CREB CREB-mediated Gene Transcription KIX_KID->CREB Transcription_Response Transcriptional Response CREB->Transcription_Response

Caption: Simplified signaling pathways of this compound.

Conclusion

The optimal concentration of this compound for use with MDA-MB-468 cells is highly dependent on the desired experimental outcome. For studying EGFR signaling, concentrations in the range of 50-100 µM for short incubation times are effective. To determine the optimal concentrations for inducing cytotoxicity, apoptosis, or cell cycle arrest, it is imperative that researchers conduct the detailed dose-response and time-course experiments outlined in this document. These protocols will enable the precise and reproducible use of this compound in studies investigating its therapeutic potential in triple-negative breast cancer.

References

Application Notes and Protocols: In Vitro Kinase Assay for NSC 228155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 228155 is a multifaceted compound with demonstrated effects on cellular signaling pathways. Primarily recognized as an activator of the Epidermal Growth Factor Receptor (EGFR), it has been shown to bind to the extracellular domain of EGFR, enhancing its tyrosine phosphorylation.[1] This activation of EGFR can initiate downstream signaling cascades involved in cell growth and proliferation.

Interestingly, this compound also functions as a potent inhibitor of the protein-protein interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP, with a reported IC50 of 0.36 μM.[1][2][3][4] This dual activity makes this compound a valuable tool for studying the intricate regulation of cellular signaling.

This document provides a detailed protocol for an in vitro kinase assay to characterize the activating effect of this compound on EGFR.

Data Presentation

The following table summarizes the quantitative data available for this compound, highlighting its dual activities.

Target/InteractionActivityMetricValueCell Line/System
EGFR (Tyr1068)ActivationEC5052 µMMDA-MB-468 cells
KIX-KID InteractionInhibitionIC500.36 µMBiochemical Assay[1][2][3][4]
CREB-mediated gene transcriptionInhibitionIC502.09 µMHEK 293T cells[2]
VP16-CREB-mediated gene transcriptionInhibitionIC506.14 µMHEK 293T cells[2]

Signaling Pathway

The following diagram illustrates the known signaling interactions of this compound.

cluster_0 This compound Dual Activity cluster_1 EGFR Activation Pathway cluster_2 KIX-KID Inhibition Pathway NSC228155 This compound EGFR EGFR NSC228155->EGFR Activates KIX KIX domain (CBP) NSC228155->KIX Inhibits Interaction KID KID domain (CREB) NSC228155->KID pEGFR Phosphorylated EGFR EGFR->pEGFR Autophosphorylation Downstream_EGFR Downstream Signaling (e.g., MAPK pathway) pEGFR->Downstream_EGFR Initiates Gene_Transcription Gene Transcription KIX->Gene_Transcription Promotes KID->KIX Binds

Caption: Dual signaling pathways modulated by this compound.

Experimental Protocols

In Vitro EGFR Kinase Activation Assay

This protocol is designed to measure the ability of this compound to directly activate recombinant human EGFR in a cell-free system. The assay quantifies the phosphorylation of a synthetic peptide substrate.

Materials:

  • Recombinant human EGFR (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA.

  • DTT (10 mM stock)

  • ATP (10 mM stock)

  • 96-well microplate (white, opaque)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kinase assay kit)

  • Plate reader with luminescence detection capabilities

  • DMSO (for compound dilution)

Procedure:

  • Prepare Kinase Assay Buffer: Prepare the complete Kinase Assay Buffer by adding DTT to a final concentration of 0.25 mM.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).

    • Further dilute each DMSO stock 1:100 in Kinase Assay Buffer to create the working compound solutions. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 5 µL of the working compound solution or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 96-well plate.

    • Add 10 µL of the substrate solution containing recombinant EGFR and the Poly(Glu, Tyr) peptide substrate in Kinase Assay Buffer to each well.

    • Include control wells: "no kinase" control and "no compound" (vehicle) control.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (in Kinase Assay Buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.

    • Mix the plate gently.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

    • Typically, this involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the background luminescence ("no kinase" control) from all other measurements.

  • Normalize the data to the "no compound" (vehicle) control, which represents the basal EGFR activity.

  • Plot the normalized luminescence (as a percentage of activation) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for EGFR activation.

Experimental Workflow

The following diagram outlines the workflow for the in vitro EGFR kinase activation assay.

cluster_workflow In Vitro EGFR Kinase Activation Assay Workflow A 1. Prepare Reagents - Kinase Buffer - this compound Dilutions - EGFR/Substrate Mix - ATP Solution B 2. Set Up Reaction Plate Add 5 µL this compound/vehicle to wells A->B C 3. Add Kinase/Substrate Add 10 µL EGFR/peptide mix to wells B->C D 4. Initiate Reaction Add 10 µL ATP to each well C->D E 5. Incubate 60 minutes at 30°C D->E F 6. Stop Reaction & Detect Signal Add ADP-Glo™ Reagents E->F G 7. Measure Luminescence Plate Reader F->G H 8. Data Analysis - Background Subtraction - Normalization - EC50 Calculation G->H

Caption: Workflow of the in vitro kinase assay for this compound.

References

Troubleshooting & Optimization

troubleshooting NSC 228155 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 228155. Our aim is to help you overcome common challenges, particularly those related to solubility in aqueous media, and to provide clear protocols and data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that functions as an activator of the Epidermal Growth Factor Receptor (EGFR).[1][2] It directly binds to the dimerization domain of the soluble EGF receptor (sEGFR), promoting the formation of stable dimers and subsequently activating the receptor through allosteric means.[3][4] This activation leads to the phosphorylation of tyrosine residues on EGFR and other receptor tyrosine kinases (RTKs).[1][5] Additionally, this compound has been identified as a potent inhibitor of the KIX-KID interaction, which is involved in CREB-mediated gene transcription, although it is not highly selective in this regard in living cells.[1][2][6]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?

This compound is known to be insoluble in water and ethanol.[1] The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][3] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]

Q3: What is the maximum concentration of this compound that can be achieved in DMSO?

The reported solubility of this compound in DMSO varies slightly across different suppliers, but it is generally in the millimolar range. For your convenience, the quantitative solubility data is summarized in the table below.

Quantitative Solubility Data

SolventSolubilityMolar Concentration (approx.)Source
DMSO5 mg/mL17.23 mM[3]
DMSO10 mg/mL34.45 mM[1]
DMSO15 mg/mL51.67 mM[1]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Note: The molecular weight of this compound is 290.25 g/mol .[3] Always refer to the product data sheet from your specific supplier for the most accurate information.

Troubleshooting Guide for Aqueous Media Preparation

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue due to the low aqueous solubility of this compound. Here is a step-by-step guide to help you overcome this problem.

Experimental Workflow for Preparing Aqueous Solutions of this compound

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution (In Vitro) cluster_2 Troubleshooting Precipitation a Weigh out this compound powder b Add fresh, anhydrous DMSO a->b c Vortex/sonicate to dissolve completely b->c d Store at -20°C or -80°C c->d e Pre-warm aqueous buffer/medium to 37°C f Add DMSO stock dropwise while vortexing e->f g Ensure final DMSO concentration is non-toxic to cells (typically <0.5%) f->g h Precipitate forms? i Decrease final concentration of this compound h->i j Increase final DMSO concentration (check cell tolerance) h->j k Use a formulation with excipients (see protocol below) h->k

Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

    • Vortex or sonicate the solution until the compound is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[1]

Protocol 2: Preparation of an In Vivo Formulation

For in vivo experiments where direct injection of a DMSO solution is not feasible, a formulation with co-solvents and surfactants can be used to improve solubility and bioavailability.

  • Materials: this compound, DMSO, PEG300, Tween 80, sterile double-distilled water (ddH₂O) or saline.

  • Procedure (for a 1 mL final volume):

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 12.6 mg/mL).[1]

    • In a sterile tube, add 50 µL of the clarified DMSO stock solution.[1]

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[1]

    • Add 50 µL of Tween 80 to the mixture and mix until clear.[1]

    • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[1]

    • This formulation should be prepared fresh and used immediately for optimal results.[1]

Signaling Pathway Activated by this compound

This compound activates EGFR, leading to the phosphorylation of several downstream targets and the transactivation of other receptor tyrosine kinases.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling & Transactivation NSC228155 This compound sEGFR sEGFR Dimerization Domain NSC228155->sEGFR Binds to EGFR_dimer Stable EGFR Dimer sEGFR->EGFR_dimer Induces dimerization pEGFR Phosphorylated EGFR (Tyr1068, Tyr1173) EGFR_dimer->pEGFR Allosteric activation pErbB2 p-ErbB2 pEGFR->pErbB2 Transactivates pErbB3 p-ErbB3 pEGFR->pErbB3 Transactivates pInsulinR p-Insulin R pEGFR->pInsulinR Transactivates pIGF1R p-IGF-1R pEGFR->pIGF1R Transactivates Downstream Downstream Signaling (e.g., ERK1/2 phosphorylation) pEGFR->Downstream

Caption: Signaling pathway initiated by this compound binding to EGFR.

Alternative Strategies for Poorly Soluble Compounds

If you continue to face challenges with the solubility of this compound or other hydrophobic compounds, consider these general formulation strategies:

  • Co-solvents: As demonstrated in the in vivo protocol, using co-solvents like PEG300 can enhance solubility.

  • Surfactants: Surfactants such as Tween 80 can help to create stable microemulsions in aqueous solutions.[7]

  • Lipid-Based Formulations: For oral administration, lipid-based delivery systems can improve the absorption of lipophilic compounds.[7][8][9]

  • Nanoparticle Formation: Reducing the particle size to the nanoscale can significantly increase the surface area and dissolution rate.[10][11]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[9][11]

For further assistance, please consult the material safety data sheet (MSDS) and technical data sheets provided by your supplier.

References

Technical Support Center: Understanding the Activity of NSC 228155 in Kinase-Related Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are investigating the effects of NSC 228155 and may encounter unexpected results in kinase assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to clarify the compound's known mechanisms of action and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Is this compound a kinase inhibitor? I'm seeing changes in phosphorylation in my experiments.

A1: this compound is not a traditional kinase inhibitor. It is primarily characterized as an activator of the Epidermal Growth Factor Receptor (EGFR) .[1][2][3] It binds to the extracellular domain of EGFR, promoting its dimerization and subsequent tyrosine phosphorylation.[1][2] Therefore, an increase in the phosphorylation of EGFR and its downstream targets is the expected outcome. If you are screening for kinase inhibitors, this compound would be considered a false positive in assays that detect a decrease in a substrate's phosphorylation without discriminating the mechanism.

Q2: What are the known non-EGFR-related activities of this compound?

A2: this compound is also a potent inhibitor of the KIX-KID protein-protein interaction .[1][3][4] It disrupts the binding of the kinase-inducible domain (KID) of CREB to the KIX domain of CBP.[1][4] This activity is distinct from direct kinase inhibition.

Q3: I'm observing phosphorylation of other receptor tyrosine kinases (RTKs) besides EGFR. Is this an off-target effect?

A3: Yes, this can be considered an off-target effect in the sense that it extends beyond EGFR activation. This compound has been shown to promote the transactivation of other RTKs, including ErbB2, ErbB3, the Insulin Receptor, and IGF-1R.[2] This is thought to be a downstream consequence of EGFR activation and the cellular response to it.

Q4: At what concentration should I use this compound in my experiments?

A4: The effective concentration of this compound depends on the biological context and the specific effect you are studying. For inhibition of the KIX-KID interaction, the IC50 is in the sub-micromolar range (0.36 µM).[1][4] For inhibition of CREB-mediated gene transcription in cells, the IC50 is higher (e.g., 2.09 µM in HEK 293T cells).[1][4] For activation of EGFR, concentrations up to 100 µM have been used in cell-based assays.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Summary of Known Biological Activities of this compound

Target/ProcessActivityIC50/EC50Cell/System
KIX-KID InteractionInhibition0.36 µMBiochemical Assay
CREB-mediated gene transcriptionInhibition2.09 µMHEK 293T cells
VP16-CREB-mediated gene transcriptionInhibition6.14 µMHEK 293T cells
EGFR Tyrosine Phosphorylation (Tyr1068)Activation52 µM (EC50)MDA-MB-468 cells

Troubleshooting Guide for Unexpected Results in Kinase Assays

This guide will help you navigate common issues when using this compound in assays designed to measure kinase activity.

Observed Issue Potential Cause Troubleshooting Steps
Increased phosphorylation of target protein in a kinase inhibition assay. This compound is an EGFR activator, not an inhibitor.1. Confirm the identity and purity of your this compound stock. 2. Review the literature to ensure your expectations align with the compound's known mechanism. 3. Use a known EGFR inhibitor as a control to confirm that your assay can detect inhibition.
Inconsistent results between experiments. 1. Compound precipitation due to low solubility in aqueous buffers. 2. Variability in cell health or passage number. 3. Inconsistent incubation times.1. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is low and consistent across all wells. 2. Maintain consistent cell culture conditions and use cells within a defined passage number range. 3. Use precise timing for all incubation steps.
High background signal in a fluorescence-based assay. The nitro-benzoxadiazole scaffold of this compound may have inherent fluorescent properties.1. Run a control plate with this compound in assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. 2. If autofluorescence is high, consider using a different assay format (e.g., luminescence-based or radiometric).
Inhibition of a luciferase-based reporter assay (e.g., Kinase-Glo®). The compound may be directly inhibiting the luciferase enzyme.1. Perform a counterscreen by adding this compound to a reaction containing only the luciferase enzyme and its substrate (luciferin) to measure direct inhibition. 2. If luciferase inhibition is confirmed, use an alternative assay format that does not rely on this enzyme.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

NSC228155_Pathway cluster_egfr EGFR Activation Pathway cluster_kix_kid CREB Pathway Inhibition NSC228155 This compound EGFR EGFR NSC228155->EGFR KIX_KID KIX-KID Interaction NSC228155->KIX_KID Inhibits EGFR_dimer EGFR Dimerization EGFR->EGFR_dimer Binds to extracellular domain EGFR_phos EGFR Phosphorylation EGFR_dimer->EGFR_phos Downstream Downstream Signaling (e.g., ERK, Akt) EGFR_phos->Downstream KIX KIX (of CBP/p300) KIX->KIX_KID KID KID (of CREB) KID->KIX_KID Gene_transcription Gene Transcription KIX_KID->Gene_transcription

Caption: Known signaling pathways affected by this compound.

Experimental Workflow for Troubleshooting Unexpected Kinase Assay Results

Troubleshooting_Workflow Start Unexpected Result in Kinase Assay Check_Compound Verify Compound Identity, Purity, and Solubility Start->Check_Compound Check_Assay Review Assay Principle and Controls Start->Check_Assay Literature Consult Literature for Known Compound Activities Start->Literature Counterscreen Perform Counterscreens for Assay Interference Check_Compound->Counterscreen Check_Assay->Counterscreen Literature->Counterscreen Orthogonal_Assay Validate with an Orthogonal Assay Counterscreen->Orthogonal_Assay Conclusion Formulate New Hypothesis Based on Evidence Orthogonal_Assay->Conclusion

Caption: Logical workflow for troubleshooting kinase assay results.

Detailed Experimental Protocol: TR-FRET Kinase Binding Assay

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay, a common method for assessing the interaction of a compound with a kinase.

Objective: To determine the binding affinity (e.g., Kd or IC50) of a test compound for a specific kinase.

Materials:

  • Kinase of interest

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Fluorescently labeled kinase tracer (ligand)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding surface plates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO.

    • Further dilute the compound series into the assay buffer to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Reagent Preparation:

    • Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer.

    • Prepare a solution of the fluorescent tracer in the assay buffer.

    • The optimal concentrations of kinase, antibody, and tracer should be determined empirically through titration experiments.

  • Assay Assembly (10 µL final volume):

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Initiate the binding reaction by adding 2.5 µL of the tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light. The optimal incubation time may vary depending on the binding kinetics of the tracer and compound.

  • Detection:

    • Read the plate on a TR-FRET enabled plate reader.

    • Set the excitation wavelength to ~340 nm.

    • Measure the emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (tracer acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the kinase.

Note: This is a generalized protocol. Always refer to the specific instructions provided by the manufacturers of your kinase, tracer, and assay reagents for optimal results.

References

minimizing NSC 228155 cytotoxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing NSC 228155-induced cytotoxicity, particularly in long-term experiments.

Troubleshooting Guide

Unexpected cytotoxicity in long-term experiments with this compound can arise from several factors. The following table outlines common issues, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High cell death at expected active concentrations Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line.- Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO). - Run a vehicle-only control to assess solvent toxicity.
Compound Precipitation: this compound may precipitate in the culture medium, leading to inconsistent concentrations and potential cytotoxicity from aggregates.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Visually inspect the medium for any precipitation after adding this compound. - Consider using a lower concentration or a different formulation if precipitation persists.
Reactive Oxygen Species (ROS) Overproduction: this compound is known to rapidly generate hydrogen peroxide (H₂O₂), a potent ROS that can induce oxidative stress and cell death, especially with prolonged exposure.- Co-treat cells with an antioxidant such as N-acetylcysteine (NAC). - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the antioxidant. - See the detailed protocol below for antioxidant co-treatment.
Inconsistent or variable results between experiments Inconsistent Cell Seeding Density: Variations in the initial number of cells will lead to different responses to the compound.- Ensure a homogenous cell suspension before seeding. - Use a consistent and accurate method for cell counting.
Variations in Compound Potency: The stability of this compound in solution may vary over time.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Loss of this compound activity over time Compound Degradation: this compound may not be stable in culture medium for extended periods.- Replenish the culture medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) for long-term experiments.
Unexpected changes in cell morphology Sub-lethal Cytotoxicity: Even at non-lethal concentrations, this compound may induce cellular stress, leading to morphological changes.- Monitor cell morphology regularly using microscopy. - Correlate morphological changes with viability data. - Consider using a lower concentration of this compound if significant morphological changes are observed at the desired concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of this compound-induced cytotoxicity is the rapid generation of intracellular reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). This leads to oxidative stress, which can damage cellular components and trigger cell death pathways, especially in long-term exposure scenarios.

Q2: At what concentrations does this compound typically show cytotoxicity?

A2: Cytotoxicity is cell-line dependent and is significantly influenced by the duration of exposure. While short-term (e.g., 15 minutes) studies have used concentrations up to 100 µM to observe EGFR phosphorylation[1], such high concentrations are likely to be cytotoxic in long-term experiments. The EC₅₀ for enhancing Tyr1068 phosphorylation in MDA-MB-468 cells was reported as 52 µM.[2] It is crucial to perform a dose-response experiment for your specific cell line and experimental duration to determine the optimal non-toxic concentration.

Q3: How can I mitigate the ROS-induced cytotoxicity of this compound in my long-term experiments?

A3: The most effective strategy is to co-treat your cells with an antioxidant. N-acetylcysteine (NAC) is a commonly used and effective antioxidant that can scavenge ROS and replenish intracellular glutathione levels.[3][4][5][6][7] It is essential to first determine a non-toxic and effective concentration of NAC for your specific cell line.

Q4: What are the known signaling pathways activated by this compound?

A4: this compound is an activator of the Epidermal Growth Factor Receptor (EGFR).[1][8] Upon activation, EGFR initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[9][10] These pathways are crucial regulators of cell proliferation, survival, and differentiation. This compound is also a potent inhibitor of the KIX-KID interaction, which is involved in CREB-mediated gene transcription.[8][11]

Q5: Should I be concerned about the stability of this compound in my culture medium during long-term experiments?

A5: Yes, the stability of any small molecule in culture medium over extended periods can be a concern. For long-term experiments (e.g., several days), it is advisable to replenish the medium with freshly prepared this compound every 24 to 48 hours to ensure a consistent concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Experiments (Dose-Response Assay)

This protocol describes how to determine the concentration of this compound that can be used in long-term experiments without causing significant cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • A cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Long-Term Incubation:

    • Incubate the plate for your desired long-term duration (e.g., 24, 48, 72 hours, or longer).

    • If the experiment extends beyond 48 hours, consider replenishing the medium with fresh compound every 48 hours.

  • Cell Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For example, for an MTT assay, you would add the MTT solution to each well and incubate for 2-4 hours, followed by the addition of a solubilization solution before reading the absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Determine the IC₅₀ (the concentration that inhibits cell growth by 50%) and select a concentration for your long-term experiments that results in high cell viability (e.g., >90%).

Protocol 2: Mitigating this compound-Induced Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment

This protocol outlines how to test the effectiveness of the antioxidant NAC in preventing this compound-induced cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)

  • 96-well plates

  • Cell viability assay kit

Procedure:

  • Determine the Optimal NAC Concentration (Preliminary Experiment):

    • Before co-treatment, it is essential to determine the highest non-toxic concentration of NAC for your cell line.

    • Follow the dose-response protocol (Protocol 1) using a range of NAC concentrations (e.g., 0.1 mM to 10 mM) and your desired long-term incubation period.

    • Select the highest concentration of NAC that does not significantly affect cell viability.

  • Co-treatment Experiment:

    • Seed your cells in a 96-well plate as described in Protocol 1.

    • Prepare the following treatment groups in complete culture medium:

      • Vehicle control

      • This compound alone (at a concentration known to cause some cytotoxicity, e.g., the IC₅₀ or higher)

      • NAC alone (at its optimal non-toxic concentration)

      • This compound + NAC (co-treatment)

    • Treat the cells and incubate for your desired long-term duration.

  • Cell Viability Assessment and Data Analysis:

    • Perform a cell viability assay at the end of the incubation period.

    • Compare the viability of the "this compound alone" group to the "this compound + NAC" group. A significant increase in viability in the co-treatment group indicates that NAC is protecting the cells from this compound-induced cytotoxicity.

Visualizations

This compound Mechanism of Action and Cytotoxicity Pathway

cluster_0 Cell Membrane cluster_1 Intracellular NSC_228155 This compound EGFR EGFR NSC_228155->EGFR Binds to extracellular domain ROS Increased ROS (H₂O₂) NSC_228155->ROS Induces EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Signaling_Pathways Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) EGFR_dimer->Signaling_Pathways Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity Cell_Proliferation Cell Proliferation & Survival Signaling_Pathways->Cell_Proliferation Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Scavenges

Caption: Mechanism of this compound action and induced cytotoxicity.

Experimental Workflow for Mitigating this compound Cytotoxicity

Start Start Experiment Dose_Response_NSC 1. Determine Optimal This compound Concentration (Protocol 1) Start->Dose_Response_NSC Dose_Response_NAC 2. Determine Optimal NAC Concentration (Preliminary to Protocol 2) Dose_Response_NSC->Dose_Response_NAC Co_treatment 3. Perform Co-treatment Experiment (Protocol 2) Dose_Response_NAC->Co_treatment Viability_Assay 4. Assess Cell Viability Co_treatment->Viability_Assay Data_Analysis 5. Analyze Data Viability_Assay->Data_Analysis Conclusion Optimized Long-Term Experiment Data_Analysis->Conclusion cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway NSC_228155 This compound EGFR EGFR NSC_228155->EGFR P P EGFR->P GRB2_SOS GRB2/SOS P->GRB2_SOS PI3K PI3K P->PI3K JAK JAK P->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors_MAPK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription

References

optimizing NSC 228155 concentration to avoid non-specific effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NSC 228155 in their experiments. The following troubleshooting guides and FAQs will help optimize the compound's concentration to achieve specific effects while minimizing non-specific activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound has two well-documented primary activities:

  • EGFR Activator: It binds to the extracellular domain of the Epidermal Growth Factor Receptor (EGFR), promoting its dimerization and subsequent tyrosine phosphorylation, thereby activating downstream signaling pathways.[1][2][3]

  • KIX-KID Interaction Inhibitor: It potently inhibits the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP.[1][4]

Q2: What is a recommended starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the intended application and the cell type being used. Based on published data, here are some starting points:

  • For inhibition of KIX-KID interaction: An IC50 of 0.36 µM has been reported.[1][2][4]

  • For inhibition of CREB-mediated gene transcription in HEK 293T cells: An IC50 of 2.09 µM has been observed.[1][4]

  • For activation of EGFR phosphorylation: An EC50 of 52 µM was reported for Tyr1068 phosphorylation in MDA-MB-468 cells.[3] Many studies use a higher concentration of 100 µM to see a robust effect on EGFR phosphorylation.[1][2]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: What are the known non-specific effects of this compound?

This compound is known to exhibit non-specific effects, particularly at higher concentrations. These include:

  • Lack of Selectivity in Gene Transcription Inhibition: While it inhibits CREB-mediated transcription, it has also been shown to inhibit VP16-CREB-mediated transcription with an IC50 of 6.14 µM, indicating a lack of high selectivity.[1][4]

  • Activation of Other Receptor Tyrosine Kinases (RTKs): At a concentration of 100 µM, this compound has been shown to induce the phosphorylation of other RTKs besides EGFR, including ErbB2, ErbB3, Insulin Receptor, and IGF-1R in MDA MB468 cells.[2][5]

  • Generation of Hydrogen Peroxide: The compound can rapidly generate hydrogen peroxide within cells, which can lead to various non-specific effects.[2]

Troubleshooting Guide

Issue 1: High background or unexpected results in my assay.

This could be due to non-specific effects of this compound.

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response curve to identify the minimal concentration required to elicit the desired specific effect.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout.

  • Include Proper Controls:

    • Negative Controls: Untreated cells and vehicle-treated cells.

    • Positive Controls: A known activator or inhibitor of your pathway of interest (e.g., EGF for EGFR activation).

  • Assess Cell Viability: Use a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity at the tested concentrations.

Issue 2: Difficulty in observing the desired effect (EGFR activation or KIX-KID inhibition).

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure that this compound has been stored correctly (protected from light, appropriate temperature) to prevent degradation.

  • Check Cell Line Responsiveness: Verify that your chosen cell line expresses the target proteins (EGFR, CREB, CBP) at sufficient levels.

  • Optimize Treatment Time: The kinetics of this compound action can vary. Perform a time-course experiment to determine the optimal duration of treatment. For example, EGFR phosphorylation can be observed as early as 5-15 minutes.[2][5]

  • Assay Sensitivity: Ensure your detection method (e.g., Western blot antibody, reporter construct) is sensitive enough to detect the changes you are looking for.

Data Summary

Table 1: Reported In Vitro Efficacy of this compound

Target/ProcessMetricConcentrationCell LineReference
KIX-KID InteractionIC500.36 µM-[1][2][4]
CREB-mediated gene transcriptionIC502.09 µMHEK 293T[1][4]
VP16-CREB-mediated gene transcriptionIC506.14 µMHEK 293T[1][4]
EGFR Tyr1068 PhosphorylationEC5052 µMMDA-MB-468[3]
EGFR Tyrosine PhosphorylationEffective Conc.100 µMMDA-MB-468[1][2]

Experimental Protocols

Protocol 1: Western Blot for EGFR Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and grow to 70-80% confluency. Serum-starve the cells overnight. Treat cells with a range of this compound concentrations (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 15 minutes). Include EGF as a positive control and vehicle (DMSO) as a negative control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-EGFR (e.g., Tyr1068). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total EGFR to normalize for protein loading.

Protocol 2: CREB-Mediated Transcription Reporter Assay

  • Cell Transfection: Co-transfect cells (e.g., HEK 293T) with a CRE-luciferase reporter plasmid and a constitutively active expression vector for a control reporter (e.g., Renilla luciferase).

  • Compound Treatment: After 24-48 hours, treat the cells with various concentrations of this compound for a specified duration.

  • Induction: Induce CREB-mediated transcription with an appropriate stimulus (e.g., forskolin).

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EGFR_dimer EGFR Dimer This compound->EGFR_dimer Binds & Promotes Dimerization EGF EGF EGF->EGFR_dimer Binds & Promotes Dimerization P_EGFR Phosphorylated EGFR (Active) EGFR_dimer->P_EGFR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream_Signaling Activates

Caption: EGFR activation pathway by this compound.

KIX_KID_Inhibition_Workflow Start Start: CREB-mediated Transcription CREB_Activation CREB Activation (e.g., by Forskolin) Start->CREB_Activation KIX_KID_Interaction KID (CREB) binds KIX (CBP) CREB_Activation->KIX_KID_Interaction NSC_228155_add Add this compound KIX_KID_Interaction->NSC_228155_add Transcription_On Gene Transcription (Reporter Activity High) KIX_KID_Interaction->Transcription_On Transcription_Off Gene Transcription Inhibited (Reporter Activity Low) NSC_228155_add->Transcription_Off Inhibits

Caption: Workflow of KIX-KID interaction inhibition.

Dose_Response_Logic Start Start: Determine Optimal Concentration Dose_Response Perform Dose-Response Experiment Start->Dose_Response Measure_Specific Measure Specific Effect (e.g., pEGFR) Dose_Response->Measure_Specific Measure_Nonspecific Measure Non-specific Effect (e.g., Cell Viability) Dose_Response->Measure_Nonspecific Analyze Analyze Data Measure_Specific->Analyze Measure_Nonspecific->Analyze Optimal_Conc Identify Optimal Concentration Window Analyze->Optimal_Conc Max Specific Effect, Min Non-specific High_Toxicity High Toxicity or Off-Target Effects Analyze->High_Toxicity Non-specific effects outweigh specific

Caption: Logic for optimizing this compound concentration.

References

Technical Support Center: Improving the Selectivity of NSC 228155 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of NSC 228155 in cellular assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered when working with this compound, focusing on its dual activity as an Epidermal Growth Factor Receptor (EGFR) activator and an inhibitor of the KIX-KID interaction.

Problem 1: High background or off-target effects obscuring on-target activity.

Potential Cause Suggested Solution
Concentration of this compound is too high. Perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect with minimal off-target activity. Start with a broad range and narrow down to a more precise concentration.
Inappropriate cell line. Use cell lines with well-characterized expression levels of your target of interest (EGFR or CREB/CBP). For example, MDA-MB-468 cells are often used for studying EGFR activation.[1] For KIX-KID inhibition, HEK 293T cells have been utilized.[2][3]
Incubation time is too long. Optimize the incubation time. Short-term incubations (e.g., 5-15 minutes) may be sufficient for observing rapid signaling events like EGFR phosphorylation, while longer incubations might lead to the activation of downstream pathways and off-target effects.[4]
Cell health is compromised. Ensure cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells can respond non-specifically to stimuli.

Problem 2: Difficulty in distinguishing between EGFR activation and KIX-KID inhibition.

Potential Cause Suggested Solution
Assay readout is not specific. Utilize specific antibodies for western blotting that target phosphorylated forms of EGFR (e.g., p-EGFR Y1068) or downstream effectors of the respective pathways (e.g., p-ERK for EGFR, or a CRE-luciferase reporter assay for KIX-KID).[2][3]
Overlapping signaling pathways. Use specific inhibitors for the EGFR pathway (e.g., AG1478, PD153035) to block its contribution and isolate the effects of KIX-KID inhibition.[1] Conversely, to study EGFR activation, ensure the experimental conditions do not strongly activate the cAMP pathway, which would stimulate CREB.
Lack of appropriate controls. Always include positive and negative controls. For EGFR activation, use EGF as a positive control. For KIX-KID inhibition, a known CREB inhibitor or a dominant-negative CREB construct can be used.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound?

A1: this compound has two primary, well-documented activities. It acts as an activator of the Epidermal Growth Factor Receptor (EGFR) by binding to its extracellular dimerization domain.[1] It is also a potent inhibitor of the protein-protein interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB.[2][3]

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to promote the transactivation of other receptor tyrosine kinases (RTKs), including ErbB2, ErbB3, Insulin Receptor (IR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][4] This suggests a broader activity on RTKs beyond EGFR.

Q3: How can I improve the selectivity of this compound in my experiments?

A3: Improving selectivity involves a combination of optimizing experimental parameters and potentially modifying the compound.

  • Experimental Optimization : Carefully titrate the concentration of this compound to the lowest effective concentration for your primary target. Optimize the incubation time to capture the desired signaling event before widespread off-target effects occur. The choice of cell line is also critical; use a cell line where your target of interest is robustly expressed and functional, while expression of known off-targets is minimal.

  • Rational Drug Design Principles : While modifying the compound is a more advanced approach, principles of rational drug design can offer insights. These include considering the shape and electrostatic complementarity between the compound and the target binding sites. For instance, subtle modifications to the molecule could be designed to favor binding to the intended target over off-targets.[5][6]

Q4: What are the key signaling pathways affected by this compound?

A4: this compound influences at least two major signaling pathways:

  • EGFR Signaling : Upon activation of EGFR, downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways are typically initiated, leading to cell proliferation, survival, and differentiation.

  • CREB-mediated Transcription : By inhibiting the KIX-KID interaction, this compound prevents the recruitment of the transcriptional coactivator CBP to CREB, thereby inhibiting the transcription of CREB target genes.

Quantitative Data Summary

The following tables summarize the known activities of this compound.

Table 1: On-Target Activities of this compound

TargetActivityCell LineIC50 / EC50Reference
EGFRActivation (p-EGFR Y1068)MDA-MB-468EC50 ≈ 52 µM[4]
KIX-KID InteractionInhibitionBiochemical AssayIC50 = 0.36 µM[2][3]
CREB-mediated TranscriptionInhibitionHEK 293TIC50 = 2.09 µM[3]
VP16-CREB-mediated TranscriptionInhibitionHEK 293TIC50 = 6.14 µM[3]

Table 2: Known Off-Target Activities of this compound

Off-TargetEffectCell LineConcentration TestedReference
ErbB2TransactivationMDA-MB-468100 µM[4]
ErbB3TransactivationMDA-MB-468100 µM[4]
Insulin Receptor (IR)TransactivationMDA-MB-468100 µM[4]
IGF-1 Receptor (IGF-1R)TransactivationMDA-MB-468100 µM[4]

Experimental Protocols

Protocol 1: Assessing EGFR Activation via Western Blot

  • Cell Culture and Treatment :

    • Plate MDA-MB-468 cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-incubate with vehicle or specific inhibitors (e.g., 10 µM AG1478) for 90 minutes if desired.

    • Treat cells with a dose-range of this compound (e.g., 1-100 µM) or 100 ng/mL EGF (positive control) for 15 minutes.

  • Cell Lysis :

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Western Blotting :

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against p-EGFR (Y1068), total EGFR, p-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Measuring KIX-KID Inhibition using a CRE-Luciferase Reporter Assay

  • Cell Culture and Transfection :

    • Plate HEK 293T cells in a 96-well plate.

    • Transfect cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment :

    • 24 hours post-transfection, treat cells with a dose-range of this compound (e.g., 0.1-10 µM).

    • After 30-60 minutes, stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM Forskolin) to induce CREB phosphorylation.

  • Luciferase Assay :

    • After 4-6 hours of stimulation, lyse the cells.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Activates EGF EGF EGF->EGFR Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway activated by this compound.

KIX_KID_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal AC AC Signal->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CBP CBP (KIX) pCREB->CBP Recruits Transcription Transcription CBP->Transcription This compound This compound This compound->pCREB Inhibits Interaction Gene Target Gene Transcription->Gene

Caption: KIX-KID Interaction inhibited by this compound.

Experimental_Workflow Start Start: Observe Lack of Selectivity Dose 1. Optimize this compound Concentration Start->Dose Time 2. Optimize Incubation Time Dose->Time Cell 3. Select Appropriate Cell Line Time->Cell Assay 4. Use Specific Assay Readouts Cell->Assay Controls 5. Employ Pathway- Specific Controls Assay->Controls Evaluate Evaluate Selectivity Controls->Evaluate Improved Selectivity Improved Evaluate->Improved Yes NotImproved Further Troubleshooting Evaluate->NotImproved No

Caption: Workflow for improving this compound selectivity.

References

Technical Support Center: Benzofurazan Compound Artifacts in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common artifacts associated with benzofurazan compounds in biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are benzofurazan compounds and why are they used in biochemical assays?

A1: Benzofurazans, also known as 2,1,3-benzoxadiazoles, are heterocyclic aromatic compounds. Certain derivatives, like 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are widely used as fluorogenic labeling reagents.[1][2] They are typically non-fluorescent on their own but become highly fluorescent upon reaction with primary or secondary amines and thiols, making them useful for detecting and quantifying proteins, peptides, and other biomolecules.[2][3]

Q2: What are the common artifacts observed with benzofurazan compounds in biochemical assays?

A2: Benzofurazan derivatives are frequently identified as Pan-Assay Interference Compounds (PAINS).[4][5] The most common artifact is the generation of false-positive results in high-throughput screening (HTS) campaigns.[6][7] This interference can arise from several mechanisms, including covalent modification of proteins, fluorescence interference (autofluorescence or quenching), and compound aggregation.[4][8][9]

Q3: What is the primary mechanism by which benzofurazan compounds cause assay interference?

A3: The primary mechanism is their electrophilic nature, which leads to non-specific, covalent modification of proteins.[4][10] The benzofurazan scaffold can react with nucleophilic residues on proteins, particularly cysteine thiols, through a process called nucleophilic aromatic substitution.[5] This irreversible binding can alter the protein's conformation and function, leading to a signal in the assay that is not due to specific, targeted inhibition.

Q4: How can I identify if a benzofurazan-containing "hit" from my screen is a potential artifact?

A4: Several strategies can be employed. Firstly, check the chemical structure against known PAINS filters and databases.[9] Experimental validation is crucial and should include counter-screens to rule out non-specific activity and interference.[6] Techniques like ALARM (A La Assay to Detect Reactive Molecules) NMR and mass spectrometry can directly detect covalent modification.[1][11] Additionally, assays to measure intrinsic compound fluorescence and quenching are essential.[1][8]

Q5: Are all benzofurazan compounds problematic in assays?

A5: Not necessarily. While the benzofurazan core is a known promiscuous scaffold, the specific properties of a compound depend on its overall structure and substituents.[5][10] However, any hit containing this moiety should be treated with caution and subjected to rigorous validation to distinguish true inhibitors from assay artifacts.[6]

Troubleshooting Guides

Issue 1: A benzofurazan-containing compound shows potent activity in a primary screen.

Possible Cause: The compound may be a PAIN, exhibiting non-specific activity through covalent modification or other interference mechanisms.

Troubleshooting Steps:

  • Computational Assessment:

    • Run the compound's structure through PAINS filters (e.g., using cheminformatics software or online tools).

  • Orthogonal Assays:

    • Confirm the activity in a secondary assay that uses a different detection method (e.g., if the primary assay is fluorescence-based, use a method based on absorbance or mass spectrometry).[6]

  • Direct Detection of Covalent Binding:

    • Use mass spectrometry to detect a covalent adduct between your protein of interest and the compound.[11]

    • Employ ALARM NMR to assess the compound's reactivity with a model protein.[12][13]

  • Assess Thiol Reactivity:

    • Perform an assay to measure the compound's reactivity with a thiol-containing molecule like glutathione.

Issue 2: In a fluorescence-based assay, the signal increases or decreases in the presence of a benzofurazan compound, independent of the biological target.

Possible Cause: The compound may be autofluorescent or acting as a quencher at the assay's excitation and emission wavelengths.[8]

Troubleshooting Steps:

  • Control for Autofluorescence:

    • Measure the fluorescence of the compound in the assay buffer without the other assay components (e.g., enzyme, substrate). A significant signal indicates autofluorescence.

  • Control for Quenching:

    • Measure the fluorescence of the assay's fluorophore in the presence and absence of the compound. A concentration-dependent decrease in fluorescence indicates quenching.

  • Spectral Shift:

    • If interference is confirmed, consider switching to a fluorophore with red-shifted excitation and emission wavelengths, as this can sometimes reduce interference from compounds.[14]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of several benzothiadiazole/benzofurazan compounds from a sulfhydryl-scavenging high-throughput screen (HTS) targeting the histone acetyltransferase Rtt109. The data highlights the discrepancy between the apparent HTS activity and the results from a counter-screen designed to identify thiol-reactive compounds.

Compound IDHTS IC50 (µM)CoA-CPM Counter-Screen IC50 (µM)Thiol ReactivityFluorescence QuenchingIntrinsic Fluorescence
2a 2.8 ± 0.21.8 ± 0.2YesNoNo
2b 4.1 ± 0.31.8 ± 0.1YesNoNo
2c 1.3 ± 0.11.0 ± 0.1YesNoNo
2d 1.7 ± 0.11.5 ± 0.1YesNoNo
2e 1.1 ± 0.11.1 ± 0.1YesNoNo
2f 3.5 ± 0.32.4 ± 0.2YesNoNo

Data adapted from Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.[1][10]

Experimental Protocols

Protocol 1: Mass Spectrometry for Detection of Covalent Adducts

Objective: To determine if a benzofurazan compound forms a covalent bond with a target protein.

Methodology:

  • Incubation:

    • Incubate the purified target protein with an excess of the benzofurazan compound in an MS-compatible buffer (e.g., ammonium bicarbonate).

    • Include a control sample of the protein incubated with the vehicle (e.g., DMSO) only.

    • Incubate for a sufficient time to allow for a potential reaction (e.g., 1-4 hours at room temperature or 37°C).

  • Sample Cleanup:

    • Remove the excess, unbound compound using a desalting column or dialysis.

  • Mass Analysis:

    • Analyze the protein samples using electrospray ionization mass spectrometry (ESI-MS).[11]

    • Acquire the mass spectrum of both the control and the compound-treated protein.

  • Data Analysis:

    • Compare the mass of the treated protein to the control protein. An increase in mass corresponding to the molecular weight of the benzofurazan compound (or a fragment thereof) indicates covalent modification.[15]

Protocol 2: ALARM NMR for Assessing Thiol Reactivity

Objective: To assess the thiol reactivity of a benzofurazan compound using a standardized protein NMR assay.

Methodology:

  • Protein Preparation:

    • Prepare a solution of 13C-labeled La antigen reporter protein.[16]

  • Sample Preparation:

    • Prepare two sets of samples for each compound to be tested: one with the La antigen and the compound, and another with the La antigen, the compound, and an excess of a reducing agent like dithiothreitol (DTT). The DTT-containing sample serves as a control for non-reactive, non-specific protein perturbation.[13][16]

  • NMR Data Acquisition:

    • Acquire [1H-13C]-HSQC NMR spectra for all samples.

  • Data Analysis:

    • Compare the spectra of the compound-treated samples with and without DTT to the spectrum of the protein alone.

    • Covalent modification of the La antigen's cysteine residues by the test compound will cause characteristic chemical shift perturbations or signal attenuation of nearby 13C-labeled leucine residues (L249, L294, and L296).[16] The absence of these changes in the DTT-containing sample confirms that the effect is due to thiol reactivity.

Protocol 3: Fluorescence Interference Assay

Objective: To determine if a benzofurazan compound exhibits intrinsic fluorescence or quenches the fluorescence of the assay's reporter.

Methodology:

  • Plate Setup:

    • In a microplate (preferably black to minimize background), prepare serial dilutions of the test compound in the assay buffer.

    • For autofluorescence testing, have wells with only the compound dilutions and buffer.

    • For quenching testing, have wells with a constant concentration of the assay's fluorophore and serial dilutions of the compound.

    • Include control wells with buffer only and fluorophore in buffer only.

  • Fluorescence Measurement:

    • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.

  • Data Analysis:

    • Autofluorescence: A concentration-dependent increase in fluorescence in the compound-only wells indicates intrinsic fluorescence.

    • Quenching: A concentration-dependent decrease in the fluorophore's signal in the presence of the compound indicates quenching.

Visualizations

Troubleshooting Workflow for Benzofurazan 'Hits' Start Primary Screen Hit (Benzofurazan Compound) Computational Computational Triage (PAINS Filter) Start->Computational Experimental Experimental Validation Computational->Experimental If flagged or suspicious Covalent Test for Covalent Modification (Mass Spec, ALARM NMR) Experimental->Covalent Fluorescence Test for Fluorescence Interference (Autofluorescence/Quenching Assay) Experimental->Fluorescence Orthogonal Orthogonal Assay (Different Detection Method) Experimental->Orthogonal Artifact Likely Artifact (Discard/Deprioritize) Covalent->Artifact Positive TrueHit Potential True Hit (Proceed with Caution) Covalent->TrueHit Negative Fluorescence->Artifact Positive Fluorescence->TrueHit Negative Orthogonal->Artifact Inactive Orthogonal->TrueHit Active

Caption: Troubleshooting workflow for hits containing a benzofurazan core.

Mechanism of Covalent Modification by Benzofurazan cluster_0 Protein cluster_1 Benzofurazan Compound cluster_2 Covalent Adduct Protein Protein-SH (e.g., Cysteine) Adduct Protein-S-Benzofurazan Protein->Adduct Nucleophilic Attack Benzofurazan Benzofurazan-X (X = Cl, F) Benzofurazan->Adduct

Caption: Covalent modification of a protein by a benzofurazan compound.

References

Technical Support Center: Controlling for DMSO Effects in NSC 228155 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC 228155, with a focus on properly controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is primarily known as an activator of the Epidermal Growth Factor Receptor (EGFR).[1][2] It binds to the extracellular region of EGFR, promoting its dimerization and enhancing tyrosine phosphorylation, which in turn activates downstream signaling pathways.[2] Additionally, this compound has been identified as a potent inhibitor of the KIX-KID interaction, which can affect CREB-mediated gene transcription, although it may not be highly selective in this function.[1][3] It has also been shown to promote the transactivation of other receptor tyrosine kinases (RTKs) such as ErbB2, ErbB3, Insulin Receptor, and IGF-1R.[1][4]

Q2: Why is DMSO used as a solvent for this compound?

This compound is a compound with low solubility in aqueous solutions. DMSO is a widely used aprotic solvent that can effectively dissolve many non-polar and polar compounds, including this compound, for use in biological assays.[5][6]

Q3: What are the potential off-target effects of DMSO in my experiments?

DMSO, while often considered a relatively inert vehicle, can have direct biological effects, especially at higher concentrations. These effects can include:

  • Cytotoxicity: High concentrations of DMSO (typically above 1%) can be toxic to cells, leading to decreased viability and cell death.[5][7]

  • Altered Gene Expression and Signaling: Even at concentrations below 0.5%, DMSO has been shown to alter gene expression, protein phosphorylation, and the activity of signaling pathways.[8]

  • Cell Differentiation and Morphology: In some cell types, DMSO can induce differentiation or cause changes in cell morphology.

  • Interference with Compound Activity: DMSO can sometimes interact with the compound of interest, potentially altering its bioavailability or activity.[9]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments with this compound?

To minimize off-target effects, it is highly recommended to keep the final concentration of DMSO in your cell culture medium as low as possible. A general guideline is to not exceed 0.5% (v/v) DMSO.[5] For sensitive cell lines or long-term exposure studies, it is advisable to maintain the DMSO concentration at or below 0.1%.[7][10] The ideal concentration should be determined empirically for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: I am observing unexpected or inconsistent results in my this compound-treated cells.

  • Possible Cause: The effects you are observing may be due to the DMSO vehicle rather than this compound itself.

  • Troubleshooting Steps:

    • Verify Your Vehicle Control: Ensure you are using a vehicle control that contains the exact same final concentration of DMSO as your this compound-treated samples.[11]

    • Run a DMSO Dose-Response Curve: Perform a preliminary experiment where you treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1%) without this compound. Monitor for changes in cell viability, morphology, and the specific endpoint you are measuring in your main experiment. This will help you determine the no-observed-adverse-effect level (NOAEL) of DMSO for your cell line.

    • Lower the DMSO Concentration: If possible, prepare a more concentrated stock of this compound in DMSO so that you can use a smaller volume to achieve your final desired concentration of this compound, thereby lowering the final DMSO concentration in your culture medium.

Issue 2: My vehicle control (DMSO only) is showing a significant effect compared to the untreated control.

  • Possible Cause: The concentration of DMSO you are using is likely too high for your specific cell line or experimental duration.

  • Troubleshooting Steps:

    • Reduce DMSO Concentration: As mentioned above, the primary solution is to lower the final DMSO concentration to a level that does not elicit a significant biological response in your cells. Aim for a concentration at or below 0.1% if possible.[10]

    • Consider Alternative Solvents: If the solubility of this compound in DMSO requires a high final concentration, you may need to explore other less-toxic solvents. However, this will require re-validating the solubility and stability of this compound in the new solvent.

    • Include an Untreated Control: It is good practice to always include an untreated control (cells in media only) in addition to your vehicle control (cells in media + DMSO).[12] This allows you to differentiate between the effects of the solvent and the baseline cellular response.

Issue 3: The solubility of this compound in DMSO is poor, requiring a high DMSO concentration in my experiment.

  • Possible Cause: The quality of the DMSO or the compound may be compromised, or the stock solution may not have been prepared correctly.

  • Troubleshooting Steps:

    • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air), and water can reduce the solubility of hydrophobic compounds. Use fresh, high-purity, anhydrous DMSO for preparing your stock solutions.[1]

    • Proper Stock Solution Preparation: Ensure you are following the manufacturer's instructions for preparing the this compound stock solution. Gentle warming and vortexing may aid in dissolution.

    • Sonication: In some cases, brief sonication can help dissolve compounds in DMSO. However, be cautious as this can potentially degrade the compound.

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations in Cell Culture

DMSO Concentration (v/v)General Recommendation
≤ 0.1%Ideal for most applications, especially for sensitive cell lines and long-term studies.[7][10]
0.1% - 0.5%Generally acceptable for many cell lines in short-term assays.[5]
> 0.5% - 1.0%May be tolerated by some robust cell lines, but caution is advised.[5]
> 1.0%Likely to cause significant cytotoxicity and off-target effects.[7]

Table 2: Example Working Concentrations for this compound and Vehicle Control

CompoundStock Concentration (in 100% DMSO)Final Concentration in MediaFinal DMSO Concentration (v/v)
This compound50 mM100 µM0.2%
Vehicle Control100% DMSON/A0.2%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Vehicle Control

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10-50 mM).

    • Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • For your vehicle control, use the same batch of anhydrous DMSO.

Protocol 2: Setting up a Dose-Response Experiment with Appropriate Controls

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and recover for 24 hours.

  • Preparation of Treatment Media:

    • This compound Treatment Groups: Prepare serial dilutions of your this compound stock solution in fresh culture medium to achieve the desired final concentrations.

    • Vehicle Control Group: Prepare a corresponding vehicle control for each this compound concentration. For example, if your highest this compound concentration results in a final DMSO concentration of 0.2%, your vehicle control should also contain 0.2% DMSO in the culture medium.

    • Untreated Control Group: This group will only receive fresh culture medium without any DMSO or this compound.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared treatment media to the respective wells.

    • Incubate the cells for the desired experimental duration.

  • Assay: Perform your desired downstream analysis (e.g., cell viability assay, western blot for protein phosphorylation, gene expression analysis).

Visualizations

NSC228155_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EGFR EGFR This compound->EGFR Binds and Activates pEGFR p-EGFR (Tyr) EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K STAT STAT pEGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription pSTAT p-STAT STAT->pSTAT pSTAT->Transcription

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock (in 100% DMSO) E This compound Treatment (Media + Drug in DMSO) A->E B Culture and Seed Cells C Untreated Control (Media Only) B->C D Vehicle Control (Media + Matched DMSO) B->D B->E F Incubate for Desired Time C->F D->F E->F G Perform Downstream Assay (e.g., Western Blot, Viability) F->G H Data Analysis and Comparison G->H

Caption: Experimental workflow for this compound studies.

Troubleshooting_Logic node_action node_action node_result node_result A Unexpected or Inconsistent Results? B Is Vehicle Control Showing an Effect vs. Untreated? A->B C Run DMSO Dose-Response Curve B->C Yes F Use Matched Vehicle Control B->F No D Determine No-Effect Concentration of DMSO C->D E Lower Final DMSO Concentration in Experiment D->E I Consider Alternative Solvents D->I If No-Effect Conc. is too low for Drug Solubility G Re-run Experiment E->G F->G H Problem Solved G->H

Caption: Troubleshooting logic for DMSO-related issues.

References

interpreting unexpected results in NSC 228155 signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in signaling studies involving NSC 228155.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action that can lead to complex signaling outcomes. It is known to act as:

  • An activator of the Epidermal Growth Factor Receptor (EGFR) . It binds to the extracellular region of EGFR, promoting its dimerization and subsequent tyrosine phosphorylation.[1][2]

  • An inhibitor of the KIX-KID interaction . It potently inhibits the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting domain (KIX) of CBP, with an IC50 of 0.36 μM.[1][3]

Q2: I am observing activation of signaling pathways other than EGFR. Is this expected?

A2: Yes, this is a documented effect. This compound can promote the transactivation of several other receptor tyrosine kinases (RTKs), including ErbB2, ErbB3, the Insulin Receptor (Insulin R), and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[2][4] Therefore, activation of pathways downstream of these receptors is possible and should be considered when interpreting your data.

Q3: Why am I seeing inhibition of CREB-mediated gene transcription when this compound is an EGFR activator?

A3: This is due to the dual nature of the compound. While it activates EGFR signaling, which can lead to the activation of transcription factors, it also directly inhibits the CREB-CBP interaction, which is essential for CREB-mediated gene transcription.[3] The net effect on a specific gene will depend on the balance of these two opposing activities in your experimental system.

Q4: Is this compound selective in its inhibition of CREB-mediated transcription?

A4: No, it is not considered highly selective. Studies have shown that it can also suppress VP16-CREB-mediated gene transcription, indicating a broader inhibitory effect on transcriptional activation mechanisms.[3]

Troubleshooting Unexpected Results

Issue 1: Weaker than expected EGFR phosphorylation.

  • Possible Cause 1: Compound Stability and Handling.

    • Recommendation: this compound should be dissolved in fresh, high-quality DMSO.[5] Aliquot and store frozen at -20°C for up to 3 months.[5] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Suboptimal Concentration.

    • Recommendation: The effective concentration can be cell-type dependent. Perform a dose-response experiment. For example, in MDA-MB-468 cells, an EC50 of 52 µM was observed for Tyr1068 phosphorylation.[5]

  • Possible Cause 3: Cell Line Specificity.

    • Recommendation: The expression level of EGFR on your cell line of interest will significantly impact the magnitude of the response. Verify EGFR expression levels by Western blot or flow cytometry.

Issue 2: Activation of unexpected downstream signaling pathways (e.g., Akt, mTOR).

  • Possible Cause 1: RTK Cross-talk.

    • Recommendation: As this compound can transactivate other RTKs like Insulin R and IGF-1R, pathways downstream of these receptors (such as the PI3K/Akt pathway) may be activated.[2][4] Use specific inhibitors for these pathways to confirm their involvement.

  • Possible Cause 2: Generation of Reactive Oxygen Species (ROS).

    • Recommendation: this compound has been reported to rapidly generate hydrogen peroxide within cells.[2] ROS can independently activate various signaling pathways. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to investigate this possibility.

Issue 3: Conflicting results in gene expression studies.

  • Possible Cause: Dual role of this compound.

    • Recommendation: Remember that you are observing the net effect of EGFR activation and CREB-CBP inhibition. To dissect these effects, consider the following controls:

      • Use a well-characterized EGFR ligand like EGF to isolate the effects of EGFR activation.

      • Use a more specific inhibitor of CREB-CBP interaction if available.

      • Analyze the kinetics of gene expression changes, as direct inhibition of CREB may occur on a different timescale than EGFR-mediated transcriptional activation.

Data Summary

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Target InteractionIC50 ValueCell Line
KIX-KID Interaction0.36 µMN/A (Biochemical Assay)
CREB-mediated Gene Transcription2.09 µMHEK 293T
VP16-CREB-mediated Gene Transcription6.14 µMHEK 293T

Table 2: Effective Concentrations (EC50) of this compound for EGFR Activation

Phosphorylation SiteEC50 ValueCell Line
EGFR Tyr106852 µMMDA-MB-468

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Phosphorylation

  • Cell Culture and Starvation: Plate cells (e.g., MDA-MB-468) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.[2]

  • Inhibitor Pre-incubation (Optional Control): To confirm EGFR-dependent signaling, pre-incubate cells with an EGFR tyrosine kinase inhibitor (e.g., 10 µM AG1478 or 2 µM PD153035) for 90 minutes.[2][6]

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control (e.g., 0.2% DMSO) for a specified time (e.g., 15 minutes).[2][6] Include a positive control such as EGF (e.g., 150 ng/ml).[2][6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., Tyr1068, Tyr1173), total EGFR, and a loading control (e.g., GAPDH or α-tubulin).[2][6] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing Signaling and Experimental Logic

NSC_228155_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NSC 228155_ext This compound EGFR EGFR NSC 228155_ext->EGFR Activates Other_RTKs Other RTKs (ErbB2, Insulin R, etc.) NSC 228155_ext->Other_RTKs Transactivates NSC 228155_int This compound NSC 228155_ext->NSC 228155_int Cellular uptake pEGFR pEGFR EGFR->pEGFR Phosphorylation pOther_RTKs pRTKs Other_RTKs->pOther_RTKs Phosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) pEGFR->Downstream_Signaling pOther_RTKs->Downstream_Signaling CREB CREB Downstream_Signaling->CREB Can activate CBP CBP Gene_Transcription Gene Transcription CREB->Gene_Transcription Binds CBP to activate NSC 228155_int->CREB Inhibits CBP binding

Caption: Dual mechanism of this compound in cellular signaling.

Troubleshooting_Workflow Start Unexpected Result Observed Weak_pEGFR Weak EGFR Phosphorylation? Start->Weak_pEGFR Check_Compound Verify Compound Integrity (Fresh DMSO, storage) Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response Check_EGFR Confirm EGFR Expression in Cell Line Dose_Response->Check_EGFR Conclusion Interpret Results Considering Dual Mechanism Check_EGFR->Conclusion Weak_pEGFR->Check_Compound Yes Unexpected_Pathway Unexpected Pathway Activation? Weak_pEGFR->Unexpected_Pathway No Gene_Expression_Conflict Conflicting Gene Expression? Unexpected_Pathway->Gene_Expression_Conflict No Investigate_RTKs Investigate Other RTKs (e.g., with specific inhibitors) Unexpected_Pathway->Investigate_RTKs Yes Dissect_Mechanisms Dissect Mechanisms: - Use EGF control - Analyze kinetics Gene_Expression_Conflict->Dissect_Mechanisms Yes Gene_Expression_Conflict->Conclusion No Investigate_ROS Test for ROS Involvement (e.g., with NAC) Investigate_RTKs->Investigate_ROS Investigate_ROS->Conclusion Dissect_Mechanisms->Conclusion

Caption: Logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

Validating EGFR Phosphorylation: A Comparative Guide to NSC 228155 and EGF

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Epidermal Growth Factor Receptor (EGFR) activation is critical. This guide provides a comparative analysis of two known EGFR activators: the synthetic small molecule NSC 228155 and the natural ligand, Epidermal Growth Factor (EGF). We present supporting experimental data, detailed protocols for validation, and visual workflows to facilitate a comprehensive understanding of their effects on EGFR phosphorylation.

Mechanism of Action at a Glance

This compound is a small molecule that has been identified as an activator of EGFR. It functions by binding to the extracellular region of the receptor, which in turn enhances the tyrosine phosphorylation of EGFR.[1] In addition to its role as an EGFR activator, this compound is also a potent inhibitor of the KIX-KID interaction.[1]

Epidermal Growth Factor (EGF) is a natural ligand for the EGFR. Its binding to the receptor induces a conformational change, leading to receptor dimerization and subsequent autophosphorylation of several tyrosine residues in the cytoplasmic domain. This phosphorylation cascade initiates downstream signaling pathways that regulate critical cellular processes such as proliferation, differentiation, and survival.

Comparative Analysis of EGFR Phosphorylation

The following table summarizes the quantitative effects of this compound and EGF on EGFR phosphorylation, based on available experimental data. The data presented here is primarily from studies conducted on the MDA-MB-468 human breast cancer cell line, which is known to overexpress EGFR.

ActivatorConcentrationTarget Phosphorylation Site(s)Observed EffectReference Cell Line
This compound 100 µMOverall Tyrosine PhosphorylationInduces phosphorylation of EGFR and other receptor tyrosine kinases (RTKs) including ErbB2, ErbB3, Insulin R, and IGF-IR.[2]MDA-MB-468
EGF 150 ng/mLOverall Tyrosine PhosphorylationStrong induction of EGFR phosphorylation.[2]MDA-MB-468
This compound 52 µM (EC50)Tyr1068Half-maximal effective concentration for phosphorylation of Tyr1068.Not Specified
EGF 10 ng/mLTyr1068, Tyr1173Induces phosphorylation.Not Specified

Note: Direct side-by-side dose-response studies providing EC50 values for both compounds under identical conditions are limited in the public domain. The data above is compiled from different studies and should be interpreted with consideration of potential variations in experimental setups. A study on MDA-MB-468 cells showed that 100 µM this compound and 150 ng/mL EGF both induce robust EGFR phosphorylation, allowing for a qualitative comparison of their efficacy at these specific concentrations.[2]

Experimental Protocols for Validation

Accurate validation of EGFR phosphorylation is paramount. Below are detailed protocols for two common and effective methods: Western Blotting and Immunofluorescence Microscopy.

Western Blotting for Phospho-EGFR

This method allows for the quantification of phosphorylated EGFR relative to the total EGFR protein.

1. Cell Culture and Treatment:

  • Culture MDA-MB-468 cells in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment to reduce basal EGFR activity.

  • Treat cells with desired concentrations of this compound (e.g., 10-100 µM) or EGF (e.g., 10-100 ng/mL) for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control group.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software.

Immunofluorescence Microscopy for Phospho-EGFR

This technique allows for the visualization of phosphorylated EGFR within the cellular context.

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a petri dish.

  • Treat the cells with this compound or EGF as described in the Western blotting protocol.

2. Fixation and Permeabilization:

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.

3. Immunostaining:

  • Block the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate the cells with a primary antibody against phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1173) for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

  • For nuclear counterstaining, incubate with DAPI or Hoechst stain.

4. Mounting and Imaging:

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope. The fluorescent signal will indicate the localization and relative abundance of phosphorylated EGFR.

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and the experimental workflow for its validation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound or EGF EGFR EGFR Ligand->EGFR Binding pEGFR Phosphorylated EGFR (Dimer) EGFR->pEGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) pEGFR->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: EGFR Signaling Pathway Activation.

Experimental_Workflow cluster_analysis Analysis Start Cell Culture (e.g., MDA-MB-468) Treatment Treatment with This compound or EGF Start->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot Lysis->WB IF Immunofluorescence Lysis->IF Quantification Quantification of p-EGFR vs. Total EGFR WB->Quantification Visualization Visualization of p-EGFR Localization IF->Visualization Conclusion Comparative Analysis Quantification->Conclusion Visualization->Conclusion

Caption: Experimental Workflow for Validation.

This guide provides a foundational understanding and practical protocols for researchers investigating EGFR phosphorylation induced by this compound in comparison to the natural ligand EGF. The provided data and methodologies aim to support rigorous and reproducible scientific inquiry in the field of cancer research and drug development.

References

A Comparative Guide to Cellular Inhibition of the KIX-KID Interaction by NSC 228155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC 228155 and other small molecule inhibitors targeting the critical protein-protein interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the transcription factor CREB. The KIX-KID interaction is a key node in cellular signaling, and its dysregulation is implicated in various diseases, including cancer. This document presents supporting experimental data, detailed protocols for cellular assays, and visualizations to aid in the evaluation of these inhibitors for research and drug development purposes.

Performance Comparison of KIX-KID Interaction Inhibitors

The following table summarizes the in vitro and cellular potency of this compound and a key alternative inhibitor, Naphthol AS-E (also known as KG-501 in its phosphate form). This data is crucial for comparing their efficacy in inhibiting the KIX-KID interaction and subsequent downstream cellular events.

CompoundAssay TypeTarget/ProcessCell LinePotency (IC50/Ki)Reference
This compound In vitro split RLuc AssayKIX-KID Interaction-0.36 µM (IC50)[1][2][3]
Cellular Luciferase Reporter AssayCREB-mediated gene transcriptionHEK 293T2.09 µM (IC50)[1][2][3]
Cellular Luciferase Reporter AssayVP16-CREB-mediated gene transcriptionHEK 293T6.14 µM (IC50)[1][2][3]
Naphthol AS-E In vitro Biochemical AssayKIX-KID Interaction-2.26 µM (IC50)
Cellular Split RLuc Complementation AssayKIX-KID InteractionHEK 293T2.26 µM (IC50)[4]
Cellular Luciferase Reporter AssayCREB-mediated gene transcriptionHEK 293T2.29 µM (IC50)
Naphthol AS-E Phosphate (KG-501) In vitro Pull-down AssayKIX-KID Interaction-~90 µM (Ki)[5][6]
Cellular AssayKIX-KID InteractionHEK 293T~60% inhibition at 50 µM[5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approaches, the following diagrams have been generated.

cluster_0 Cellular Signaling Signal Signal PKA PKA Signal->PKA activates CREB CREB PKA->CREB phosphorylates (Ser133) pCREB pCREB CREB->pCREB KID KID pCREB->KID CBP CBP KIX KIX CBP->KIX Gene_Transcription Target Gene Transcription KIX->Gene_Transcription activates KID->KIX interacts with NSC_228155 This compound NSC_228155->KIX inhibits

KIX-KID Signaling Pathway Inhibition

cluster_1 Split-Luciferase Complementation Assay Workflow Transfection 1. Co-transfect HEK293T cells with KID-NLuc & KIX-CLuc plasmids Incubation1 2. Incubate for 24-48 hours Transfection->Incubation1 Treatment 3. Treat cells with this compound or alternative inhibitor Incubation1->Treatment Stimulation 4. Stimulate with Forskolin to induce CREB phosphorylation Treatment->Stimulation Lysis 5. Lyse cells (optional) Stimulation->Lysis Measurement 6. Measure Luciferase activity Lysis->Measurement Analysis 7. Analyze data to determine IC50 Measurement->Analysis

References

A Comparative Analysis of NSC 228155 and EGF in Epidermal Growth Factor Receptor (EGFR) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the small molecule compound NSC 228155 and the natural ligand, Epidermal Growth Factor (EGF), in the activation of the Epidermal Growth Factor Receptor (EGFR). This analysis is supported by experimental data to inform research and drug development decisions.

Introduction to EGFR Activation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Its activation is a tightly regulated process initiated by the binding of specific ligands, such as EGF. This binding event induces a conformational change in the receptor, leading to its dimerization and the subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2][3][4] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, initiating cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2]

Mechanisms of Action

Epidermal Growth Factor (EGF)

EGF is the cognate ligand for EGFR. Its binding to the extracellular domain of the receptor is the canonical mechanism of activation. This interaction promotes the formation of EGFR homodimers or heterodimers with other members of the ErbB family of receptors.[2] The close proximity of the intracellular kinase domains within the dimer facilitates trans-autophosphorylation, the critical step in signal transduction.

This compound

This compound is a small molecule activator of EGFR.[5][6] Unlike EGF, it is a non-peptidic compound that binds to the extracellular region of EGFR, specifically to the dimerization domain II.[6] This binding is thought to allosterically induce or stabilize a receptor conformation that favors dimerization and subsequent tyrosine phosphorylation, mimicking the effects of the natural ligand.[5][6]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative parameters for this compound and EGF in activating EGFR, based on available experimental data. It is important to note that the data for this compound and EGF were generated in separate studies, and a direct head-to-head comparison under identical experimental conditions is not available in the public domain.

ParameterThis compoundEpidermal Growth Factor (EGF)Cell LineReference
EC50 for EGFR Phosphorylation 52 µM (at Tyr1068)4.7 nM (at Tyr1045)MDA-MB-468[5]
Concentration for Comparable EGFR Tyrosine Phosphorylation 100 µM150 ng/mL (~25 nM)MDA-MB-468[6]

Note: The significant difference in EC50 values suggests that EGF is a substantially more potent activator of EGFR than this compound on a molar basis. The comparison of concentrations for similar phosphorylation levels further supports this observation. The differing phosphorylated tyrosine residues for the EC50 values should be considered when interpreting this data.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of EGFR activation by EGF and this compound.

EGF_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_mono1 EGFR Monomer EGF->EGFR_mono1 Binding EGFR_mono2 EGFR Monomer EGFR_mono1->EGFR_mono2 Dimerization P4 P EGFR_mono1->P4 P1 P EGFR_mono2->P1 Autophosphorylation Downstream Downstream Signaling P1->Downstream P2 P P2->Downstream P3 P P3->Downstream P4->Downstream

Caption: EGF-induced EGFR activation pathway.

NSC228155_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NSC This compound EGFR_mono1 EGFR Monomer NSC->EGFR_mono1 Binding to Dimerization Domain EGFR_mono2 EGFR Monomer EGFR_mono1->EGFR_mono2 Dimerization P4 P EGFR_mono1->P4 P1 P EGFR_mono2->P1 Autophosphorylation Downstream Downstream Signaling P1->Downstream P2 P P2->Downstream P3 P P3->Downstream P4->Downstream

Caption: this compound-induced EGFR activation pathway.

Experimental Protocols

The following is a generalized protocol for assessing EGFR phosphorylation in response to this compound or EGF treatment in MDA-MB-468 cells via Western blotting.

Cell Culture and Treatment
  • Cell Seeding: Plate MDA-MB-468 cells in 6-well plates at a density of 500,000 cells per well in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Serum Starvation: After 24 hours, wash the cells twice with phosphate-buffered saline (PBS) and replace the medium with serum-free RPMI 1640. Incubate for an additional 16-24 hours to reduce basal EGFR phosphorylation.

  • Treatment: Treat the serum-starved cells with the desired concentrations of this compound (e.g., 10-100 µM) or EGF (e.g., 1-100 ng/mL) for the specified duration (e.g., 5, 15, 30 minutes) at 37°C. A vehicle control (e.g., DMSO for this compound) should be included.

Cell Lysis and Protein Quantification
  • Lysis: Following treatment, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.

  • Lysate Collection: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068, Tyr1173, or pan-phospho-tyrosine), total EGFR, and a loading control (e.g., GAPDH or β-actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantification: Densitometric analysis of the protein bands can be performed using image analysis software (e.g., ImageJ) to quantify the relative levels of phosphorylated EGFR.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Seeding (MDA-MB-468) B 2. Serum Starvation (16-24h) A->B C 3. Treatment (this compound or EGF) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Blot F->G H 8. Antibody Incubation (p-EGFR, Total EGFR, GAPDH) G->H I 9. Detection & Quantification H->I

Caption: Workflow for comparing EGFR activation.

Conclusion

Both this compound and EGF are capable of activating the Epidermal Growth Factor Receptor, leading to its tyrosine phosphorylation. However, the available data strongly indicates that EGF is a significantly more potent activator than this compound on a molar basis. The choice between these two activators in a research setting will depend on the specific experimental goals, with EGF being the preferred choice for inducing a robust and potent physiological response, while this compound may serve as a useful tool for studying non-canonical mechanisms of EGFR activation or as a chemical probe for drug discovery efforts. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their efficacy.

References

A Comparative Guide to Small Molecule EGFR Activators: The Case of NSC 228155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule that plays a central role in cell proliferation, differentiation, and survival. While much of the research focus has been on developing EGFR inhibitors for cancer therapy, the study of EGFR activators is crucial for understanding receptor function and for potential applications in regenerative medicine and other therapeutic areas. However, the identification and characterization of small molecule EGFR activators remain a significant challenge, with a limited number of such compounds reported in the scientific literature.

This guide provides a comprehensive overview of NSC 228155, a notable small molecule EGFR activator. Due to the scarcity of other well-characterized small molecule activators, this guide will compare the activity of this compound to the canonical activation of EGFR by its natural ligand, Epidermal Growth Factor (EGF).

Mechanism of Action: A Tale of Two Activators

Epidermal Growth Factor (EGF): The Canonical Activator

EGF, a 53-amino acid polypeptide, is the prototypical ligand for EGFR. Its binding to the extracellular domain of the receptor induces a conformational change that promotes the formation of EGFR homodimers or heterodimers with other members of the ErbB family. This dimerization event is the critical first step in receptor activation, bringing the intracellular kinase domains into close proximity. This proximity allows for trans-autophosphorylation of specific tyrosine residues within the C-terminal tail of each receptor. These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins, initiating a cascade of intracellular events that ultimately lead to cellular responses like proliferation and survival.

This compound: A Small Molecule Approach to Activation

This compound is a nitro-benzoxadiazole compound that activates EGFR through a distinct, allosteric mechanism. Unlike EGF, which binds to the ligand-binding pocket, this compound directly interacts with the dimerization domain of the soluble EGFR (sEGFR)[1][2]. This binding event stabilizes the formation of EGFR dimers, mimicking the effect of ligand binding and leading to the allosteric activation of the intracellular kinase domain. This results in the phosphorylation of key tyrosine residues, such as Tyr1068 and Tyr1173, in a manner similar to EGF-induced activation[1].

Performance Data: this compound vs. EGF

The following table summarizes the key performance metrics for this compound in activating EGFR, with EGF as a benchmark.

ParameterThis compoundEpidermal Growth Factor (EGF)Cell LineAssay Type
Mechanism Allosteric activation via binding to the dimerization domainOrthosteric activation via binding to the ligand-binding domainN/ABiochemical/Structural
EC50 for Tyr1068 Phosphorylation 52 µM[1]Typically in the low nanomolar rangeMDA-MB-468Western Blot
Other Reported Activities Potent inhibitor of KIX-KID interaction (IC50 = 0.36 µM)[2][3]N/AIn vitroBiochemical Assay
Transactivation Promotes transactivation of ErbB2, ErbB3, Insulin R, and IGF-1R[2]Primarily activates EGFR and its heterodimerization partnersMDA-MB-468Western Blot

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of EGFR activation and a typical experimental workflow for assessing the activity of EGFR activators.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF or This compound EGFR_Monomer EGFR Monomer Ligand->EGFR_Monomer Binding & Dimerization EGFR_Dimer EGFR Dimer (Activated) EGFR_Monomer->EGFR_Dimer Kinase_Domain Kinase Domain Activation EGFR_Dimer->Kinase_Domain Autophosphorylation Autophosphorylation (pY) Kinase_Domain->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Autophosphorylation->Downstream_Signaling Recruitment of adaptor proteins Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: EGFR activation by ligand (EGF) or a small molecule activator (this compound).

Experimental_Workflow Workflow for Assessing EGFR Activator Cell_Culture 1. Culture EGFR-expressing cells (e.g., MDA-MB-468) Serum_Starvation 2. Serum starve cells to reduce basal EGFR activity Cell_Culture->Serum_Starvation Treatment 3. Treat with this compound or other compounds Serum_Starvation->Treatment Cell_Lysis 4. Lyse cells to extract proteins Treatment->Cell_Lysis Protein_Quantification 5. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 6. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 7. Transfer proteins to a membrane (Western Blot) SDS_PAGE->Western_Blot Antibody_Incubation 8. Incubate with primary antibodies (e.g., anti-pEGFR, anti-total EGFR) Western_Blot->Antibody_Incubation Detection 9. Incubate with secondary antibody and detect signal Antibody_Incubation->Detection Analysis 10. Analyze and quantify band intensity Detection->Analysis

Caption: A typical Western blot workflow to measure EGFR phosphorylation.

Experimental Protocols

EGFR Phosphorylation Assay by Western Blot

This protocol is designed to assess the ability of a compound to induce EGFR phosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Seed MDA-MB-468 cells (or another suitable cell line with high EGFR expression) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight to reduce basal EGFR phosphorylation.

  • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) or a positive control (e.g., 100 ng/mL EGF) for a specified time (e.g., 15 minutes). A vehicle control (e.g., 0.2% DMSO) should also be included.

  • To confirm the mechanism, cells can be pre-incubated with known EGFR inhibitors such as AG1478 (10 µM) or PD153035 (2 µM) for 90 minutes prior to the addition of the activator.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated EGFR (e.g., anti-pEGFR Y1068) and total EGFR.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR signal.

In Vitro EGFR Dimerization Assay

This assay can be used to determine if a compound directly promotes the dimerization of the EGFR extracellular domain.

1. Reagents and Materials:

  • Recombinant soluble EGFR extracellular domain (sEGFR).

  • This compound and a positive control (EGF).

  • Chemical cross-linking agent (e.g., BS3).

  • SDS-PAGE gels and Western blot reagents.

2. Dimerization Reaction:

  • Incubate purified sEGFR with varying concentrations of this compound or EGF in a suitable reaction buffer.

  • Add the chemical cross-linker BS3 and incubate to covalently link any formed dimers.

  • Quench the cross-linking reaction.

3. Analysis:

  • Analyze the reaction products by SDS-PAGE under non-reducing conditions.

  • Visualize the protein bands by Coomassie staining or Western blotting using an anti-EGFR antibody.

  • The presence of a band corresponding to the molecular weight of the sEGFR dimer will indicate that the compound induces dimerization.

Conclusion

This compound represents a valuable tool for studying EGFR activation, offering a distinct mechanism of action compared to the natural ligand, EGF. While the search for other small molecule EGFR activators continues, the detailed characterization of compounds like this compound provides a foundation for future drug discovery efforts in this area. The experimental protocols outlined in this guide provide a framework for researchers to investigate the activity of novel EGFR modulators.

References

A Comparative Guide to NSC 228155 and Navitoclax: Targeting Transcriptional Regulation vs. Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two small molecule inhibitors, NSC 228155 and navitoclax, which, while both investigated for their potential in cancer therapy, operate through fundamentally distinct mechanisms. This compound is a potent inhibitor of the KIX-KID protein-protein interaction, a key node in transcriptional regulation, and also functions as an activator of the Epidermal Growth Factor Receptor (EGFR). In contrast, navitoclax is a well-established inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, directly inducing programmed cell death. This document will objectively present their mechanisms of action, quantitative performance data, and the experimental protocols used to characterize them.

Distinct Mechanisms of Action

This compound: A Dual-Action Modulator of Transcription and Signaling

This compound primarily functions as an inhibitor of the interaction between the Kinase-Inducible Domain (KID) of the cAMP response element-binding protein (CREB) and the KIX domain of the CREB-binding protein (CBP).[1] This interaction is a critical step in the activation of gene transcription in response to a variety of signaling pathways. By disrupting the KIX-KID interaction, this compound can modulate the expression of genes involved in cell proliferation, survival, and differentiation.[1]

Simultaneously, this compound has been identified as an activator of EGFR.[2] This dual activity suggests a complex pharmacological profile that could have varied effects depending on the cellular context.

Navitoclax: A Direct Inducer of Apoptosis

Navitoclax is a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[3][4][5] These proteins are central regulators of the intrinsic apoptotic pathway, preventing the release of cytochrome c from the mitochondria and subsequent caspase activation. By binding to and inhibiting these anti-apoptotic proteins, navitoclax effectively unleashes the cell's own machinery for programmed cell death. This mechanism is particularly relevant in cancers that overexpress Bcl-2 family members to evade apoptosis.

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and navitoclax, highlighting their distinct targets and potencies.

ParameterThis compoundNavitoclax
Primary Target(s) KIX-KID Interaction, EGFRBcl-2, Bcl-xL, Bcl-w
IC50 (KIX-KID) 0.36 µM[1][2]Not Applicable
Ki (Bcl-2) Not Applicable<1 nM[3]
Ki (Bcl-xL) Not Applicable<1 nM[3]
Ki (Bcl-w) Not Applicable<1 nM[3]
Cellular Activity Inhibition of CREB-mediated gene transcription (IC50 = 2.09 µM in HEK 293T cells)[1]Induction of apoptosis in sensitive cell lines

Experimental Protocols

Determining KIX-KID Inhibition: Split-Luciferase Complementation Assay

The inhibitory activity of this compound on the KIX-KID interaction was determined using a split-luciferase complementation assay.[1] This technique is a powerful method for studying protein-protein interactions in living cells.

  • Principle: The assay relies on the reconstitution of a functional luciferase enzyme from two non-functional fragments. The KIX domain is fused to one fragment of the luciferase enzyme, and the KID domain is fused to the other. When KIX and KID interact, the luciferase fragments are brought into close proximity, restoring enzymatic activity and producing a measurable light signal.[6][7][8]

  • Methodology:

    • HEK 293T cells are co-transfected with plasmids encoding the KIX-luciferase fragment fusion and the KID-luciferase fragment fusion.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound).

    • A substrate for the luciferase enzyme (e.g., coelenterazine for Renilla luciferase) is added to the cells.

    • The resulting luminescence is measured using a luminometer. A decrease in the light signal in the presence of the compound indicates inhibition of the KIX-KID interaction.

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and navitoclax, as well as a typical experimental workflow for assessing KIX-KID inhibition.

KIX_KID_Inhibition_by_NSC228155 cluster_upstream Upstream Signaling cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Second_Messengers Second Messengers (e.g., cAMP) Receptor->Second_Messengers PKA PKA Second_Messengers->PKA CREB CREB PKA->CREB phosphorylates KID KID CREB->KID KIX KIX KID->KIX interacts with CBP CBP CBP->KIX Gene_Transcription Target Gene Transcription KIX->Gene_Transcription promotes NSC_228155 This compound NSC_228155->KID inhibits interaction

Caption: this compound inhibits CREB-mediated gene transcription by disrupting the KIX-KID interaction.

Navitoclax_Apoptosis_Pathway cluster_mito Mitochondrion Bcl2_family Bcl-2, Bcl-xL, Bcl-w Bax_Bak Bax/Bak Bcl2_family->Bax_Bak inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptotic_Stimulus Apoptotic_Stimulus Apoptotic_Stimulus->Bax_Bak activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Navitoclax Navitoclax Navitoclax->Bcl2_family inhibits

Caption: Navitoclax induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins.

Split_Luciferase_Assay_Workflow Transfection 1. Co-transfect cells with KIX-NLuc and KID-CLuc plasmids Incubation 2. Incubate cells to allow protein expression Transfection->Incubation Treatment 3. Treat cells with This compound or vehicle Incubation->Treatment Substrate_Addition 4. Add luciferase substrate Treatment->Substrate_Addition Luminescence_Measurement 5. Measure luminescence Substrate_Addition->Luminescence_Measurement Data_Analysis 6. Analyze data and calculate IC50 Luminescence_Measurement->Data_Analysis

Caption: Experimental workflow for the split-luciferase complementation assay.

Conclusion

This compound and navitoclax represent two distinct strategies for therapeutic intervention. This compound offers a novel approach by targeting the KIX-KID protein-protein interaction involved in transcriptional regulation, with the added complexity of EGFR activation. Navitoclax, a more clinically advanced agent, directly engages the core apoptotic machinery. The choice between these or similar compounds for research or drug development will depend entirely on the specific biological question and the desired therapeutic outcome. This guide provides the foundational data and methodologies to inform such decisions.

References

Unveiling the Direct Interaction: A Guide to Biochemical Assays for Confirming NSC 228155 Binding to EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the molecular interactions of epidermal growth factor receptor (EGFR), understanding the direct binding of novel compounds is paramount. This guide provides a comparative overview of biochemical assays to confirm the direct binding of NSC 228155, a known EGFR activator, to its target protein.

This compound is a small molecule that has been identified as an activator of EGFR. It is reported to bind to the extracellular dimerization domain II of the soluble EGFR (sEGFR), thereby promoting receptor dimerization and initiating downstream signaling through tyrosine phosphorylation.[1][2] While the cellular effects of this compound on EGFR activation are documented, a comprehensive understanding of its direct interaction with the receptor requires specific biochemical and biophysical validation. This guide will delve into the methodologies that can be employed to confirm this direct binding, presenting both the indirect evidence available and the standard biophysical techniques used for such validation.

Indirect Evidence of this compound Binding to EGFR

The primary evidence for the interaction between this compound and EGFR comes from cell-based assays that measure the downstream consequences of receptor activation, namely tyrosine phosphorylation.

Western Blotting for EGFR Phosphorylation

A common method to indirectly assess the binding and activation of EGFR by this compound is to measure the phosphorylation of specific tyrosine residues on the receptor.

Summary of Experimental Data:

CompoundConcentrationCell LinePhosphorylation SiteOutcome
This compound100 µMMDA-MB-468Tyr1068, Tyr1173Increased phosphorylation
EGF (Control)150 ng/mlMDA-MB-468Tyr1068, Tyr1173Increased phosphorylation

Experimental Protocol: Western Blotting for p-EGFR

  • Cell Culture and Treatment: MDA-MB-468 cells are serum-starved overnight.

  • Inhibition (Optional): Pre-incubate cells with EGFR tyrosine kinase inhibitors (TKIs) such as AG1478 (10 µM) or PD153035 (2 µM) for 90 minutes to confirm that the observed phosphorylation is EGFR-dependent.

  • Stimulation: Treat the cells with 100 µM this compound or 150 ng/ml EGF (as a positive control) for 15 minutes.

  • Lysis: Lyse the cells and collect the protein extracts.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) and total EGFR, followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).[2]

This assay, while demonstrating that this compound activates EGFR, does not definitively prove direct binding. The activation could be mediated by an indirect mechanism.

Direct Binding Assays: A Comparative Framework

AssayPrincipleKey Parameters MeasuredAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.Association rate (ka), Dissociation rate (kd), Dissociation constant (KD)Real-time kinetics, label-free, high sensitivity.Requires immobilization of one binding partner, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when two molecules interact.Dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement, provides a complete thermodynamic profile.Requires relatively large amounts of purified protein, lower throughput.
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.Dissociation constant (KD)Low sample consumption, in-solution measurement, tolerant of complex solutions.Requires labeling of one of the binding partners.
Detailed Methodologies for Direct Binding Assays

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.

Experimental Protocol:

  • Chip Preparation: Covalently immobilize recombinant human sEGFR protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized EGFR will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-EGFR complex.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of purified sEGFR in a calorimetry cell and a solution of this compound in a syringe, both in the same buffer.

  • Titration: Inject small aliquots of the this compound solution into the sEGFR solution at a constant temperature.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of this compound to EGFR. Fit the resulting isotherm to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NSC_228155 This compound EGFR_monomer1 EGFR (monomer) NSC_228155->EGFR_monomer1 Binds to dimerization domain EGFR_dimer EGFR Dimer EGFR_monomer1->EGFR_dimer EGFR_monomer2 EGFR (monomer) EGFR_monomer2->EGFR_dimer Dimerization TK_Activation Tyrosine Kinase Activation EGFR_dimer->TK_Activation Phosphorylation Autophosphorylation TK_Activation->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling SPR_Workflow A Immobilize sEGFR on Sensor Chip B Inject this compound (Analyte) A->B C Measure Association (ka) B->C D Inject Buffer (Dissociation) C->D E Measure Dissociation (kd) D->E F Data Analysis (Calculate KD) E->F Evidence_Relationship Direct_Binding Direct Binding of This compound to EGFR Dimerization EGFR Dimerization Direct_Binding->Dimerization Activation Tyrosine Kinase Activation Dimerization->Activation Phosphorylation Downstream Phosphorylation Activation->Phosphorylation Cell_Based_Assays Cell-Based Assays (Western Blot) Phosphorylation->Cell_Based_Assays Measures Biophysical_Assays Biophysical Assays (SPR, ITC, MST) Biophysical_Assays->Direct_Binding Confirms

References

Assessing the Downstream Signaling of NSC 228155 on the MAPK Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule NSC 228155 and its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By activating the Epidermal Growth Factor Receptor (EGFR), a critical upstream regulator, this compound initiates a cascade of intracellular events that culminate in the activation of MAPK components. This guide will compare the activity of this compound with established inhibitors of the MAPK pathway, offering a comprehensive overview for researchers investigating cell signaling and developing novel therapeutics.

Introduction to the MAPK Signaling Pathway

The MAPK signaling cascade is a highly conserved pathway that transduces extracellular signals to intracellular targets, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and stress responses. The pathway is organized as a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In mammals, the three major MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways.

This compound , a nitro-benzoxadiazole compound, functions as an activator of EGFR.[1][2] By binding to the extracellular domain of EGFR, it promotes receptor dimerization and autophosphorylation, thereby initiating downstream signaling cascades, including the MAPK pathway.[1] One study has shown that this compound induces the phosphorylation of ERK1/2.[3]

Comparative Analysis of this compound and MAPK Pathway Inhibitors

To contextualize the activity of this compound, this section compares its known effects with those of well-characterized inhibitors that target specific kinases within the MAPK pathway. While this compound acts as an upstream activator, the following compounds are direct inhibitors of key downstream components.

CompoundTargetMechanism of ActionPotency (IC50/EC50)Reference(s)
This compound EGFRActivator; promotes receptor dimerization and phosphorylation.EC50 = 52 µM (for Tyr1068 phosphorylation in MDA-MB-468 cells)[1]
U0126 MEK1/MEK2Non-competitive inhibitor of MAP kinase kinase.IC50 = 0.07 µM (MEK1), 0.06 µM (MEK2)[4]
SB203580 p38 MAPKSelective inhibitor.IC50 = 0.3-0.5 µM (in THP-1 cells)[5][6]
SP600125 JNK1/JNK2/JNK3ATP-competitive inhibitor.IC50 = 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)[7][8]

Visualizing the MAPK Signaling Pathway and Experimental Workflow

To illustrate the points of intervention for this compound and the comparative inhibitors, the following diagrams outline the MAPK signaling cascade and a typical experimental workflow for its analysis.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand/NSC 228155 Ligand/NSC 228155 EGFR EGFR Ligand/NSC 228155->EGFR Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MKKK MKKK Ras->MKKK MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, Elk-1) ERK->TranscriptionFactors MKK4_7 MKK4/7 MKKK->MKK4_7 MKK3_6 MKK3/6 MKKK->MKK3_6 JNK JNK MKK4_7->JNK JNK->TranscriptionFactors p38 p38 MKK3_6->p38 p38->TranscriptionFactors U0126 U0126 U0126->MEK Inhibits SP600125 SP600125 SP600125->JNK Inhibits SB203580 SB203580 SB203580->p38 Inhibits GeneExpression Gene Expression (Proliferation, Differentiation, etc.) TranscriptionFactors->GeneExpression

Caption: The MAPK signaling pathway activated by this compound and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_viability Functional Outcome CellCulture Cell Culture (e.g., MDA-MB-468) SerumStarvation Serum Starvation CellCulture->SerumStarvation Treatment Treatment with This compound or Inhibitors SerumStarvation->Treatment CellLysis Cell Lysis Treatment->CellLysis ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay ProteinQuantification Protein Quantification CellLysis->ProteinQuantification WesternBlot Western Blot ProteinQuantification->WesternBlot DataAnalysis Densitometry and Statistical Analysis WesternBlot->DataAnalysis

References

Unveiling the Unique Selectivity Profile of NSC 228155: An EGFR Activator with Specific Off-Target Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive analysis of the selectivity profile of NSC 228155, clarifying its primary role as a tyrosine kinase activator while also detailing its specific inhibitory effects on a non-kinase target.

This compound is distinguished in the landscape of kinase-modulating compounds not as a conventional inhibitor, but as an activator of the Epidermal Growth Factor Receptor (EGFR), a critical receptor tyrosine kinase.[1][2] It uniquely functions by binding to the extracellular domain of EGFR, promoting its dimerization and subsequently enhancing its tyrosine phosphorylation.[1][2] While it stimulates the activity of EGFR and other receptor tyrosine kinases, it also exhibits a potent inhibitory effect on the protein-protein interaction between the KIX domain of CBP and the KID domain of CREB.

I. Tyrosine Kinase Activation Profile

Contrary to a typical kinase inhibitor, this compound promotes the activation of several receptor tyrosine kinases (RTKs). This transactivation includes EGFR, ErbB2, ErbB3, the Insulin Receptor (InsR), and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[2] The primary mechanism involves direct binding to the sEGFR dimerization domain II, which allosterically activates the receptor.

Quantitative Data on EGFR Activation

The activating effect of this compound on EGFR has been quantified by measuring the phosphorylation of specific tyrosine residues within the receptor.

TargetMetricValueCell Line
EGFR (Tyr1068)EC₅₀52 µMMDA-MB-468
EGFR (Tyr1173)-Enhanced PhosphorylationMDA-MB-468

II. Inhibitory Selectivity Profile

While not a broad-spectrum tyrosine kinase inhibitor, this compound demonstrates potent and specific inhibition of the KIX-KID protein-protein interaction, which is crucial for CREB-mediated gene transcription.

TargetMetricValueAssay
KIX-KID InteractionIC₅₀0.36 µMSplit RLuc Assay
CREB-mediated gene transcriptionIC₅₀2.09 µMLuciferase Reporter Gene Assay
VP16-CREB-mediated gene transcriptionIC₅₀6.14 µMLuciferase Reporter Gene Assay

It is important to note that while potent, this compound is not highly selective for CREB-mediated gene transcription in cellular assays.[1][3]

III. Experimental Protocols

A. EGFR Phosphorylation Assay in MDA-MB-468 Cells

This protocol describes the methodology used to determine the activation of EGFR by this compound.

1. Cell Culture and Serum Starvation:

  • MDA-MB-468 cells are cultured in appropriate media.

  • Prior to treatment, cells are serum-starved overnight to reduce basal receptor activation.

2. Inhibition of EGFR Kinase Domain (Control):

  • To confirm that the observed phosphorylation is due to the intrinsic kinase activity of EGFR, a subset of cells is pre-incubated with specific ATP-competitive EGFR inhibitors, AG1478 (10 µM) or PD153035 (2 µM), for 90 minutes.[4]

3. Treatment with this compound:

  • Cells are then incubated with this compound (e.g., 100 µM) or EGF (150 ng/ml) as a positive control for 15 minutes.[4] A vehicle control (e.g., 0.2% DMSO) is also included.

4. Protein Extraction and Western Blotting:

  • Following treatment, cells are lysed, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • The membrane is probed with specific antibodies to detect total EGFR, phosphorylated EGFR (e.g., anti-pEGFR Y1068), and total tyrosine phosphorylation (anti-pTyr P100).[4]

5. Data Analysis:

  • The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total amount of the respective protein to determine the extent of activation.

B. KIX-KID Interaction Inhibition Assay (Split RLuc)

This protocol outlines the screening method used to identify the inhibitory effect of this compound on the KIX-KID interaction.[3]

1. Assay Principle:

  • A split Renilla luciferase (RLuc) assay is used where the KIX and KID domains are fused to the N-terminal and C-terminal fragments of RLuc, respectively. Interaction between KIX and KID brings the two RLuc fragments together, reconstituting luciferase activity.

2. Compound Screening:

  • A library of compounds, including this compound, is screened at a concentration of 10 µM.[3]

3. Measurement of Luciferase Activity:

  • The luminescence signal, which is proportional to the extent of KIX-KID interaction, is measured.

4. Dose-Response Analysis:

  • For active compounds like this compound, a dose-response curve is generated by treating the assay system with varying concentrations of the compound.

  • The IC₅₀ value, the concentration at which 50% of the KIX-KID interaction is inhibited, is then calculated.[3]

IV. Visualizing the Molecular Interactions of this compound

The following diagrams illustrate the known mechanisms of action of this compound.

EGFR_Activation_Workflow cluster_cell MDA-MB-468 Cell cluster_analysis Analysis serum_starvation Serum Starvation (Overnight) pre_incubation Pre-incubation (AG1478 or PD153035) serum_starvation->pre_incubation Optional Control treatment Treatment (this compound or EGF) serum_starvation->treatment pre_incubation->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot (pEGFR, EGFR, pTyr) lysis->western_blot quantification Quantification western_blot->quantification

EGFR Activation Experimental Workflow

NSC228155_Signaling_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway NSC228155 This compound EGFR EGFR NSC228155->EGFR Activates KIX KIX (CBP) NSC228155->KIX Inhibits Interaction KID KID (CREB) NSC228155->KID Dimerization Dimerization & Phosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK pathway) Dimerization->Downstream Transcription CREB-mediated Gene Transcription KIX->Transcription KID->Transcription

Dual Mechanism of Action of this compound

References

Unveiling the Anticancer Potential of NSC 228155: A Cross-Validation Study Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the compound NSC 228155, a known EGFR activator, reveals a broad spectrum of activity against various human cancer cell lines. This guide provides a comparative overview of its efficacy, detailed experimental protocols for assessment, and a look into its mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound: A Quantitative Analysis

The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) has conducted extensive screening of this compound against its panel of 60 human cancer cell lines (NCI-60). The primary endpoint for assessing the compound's activity is the GI50 value, which represents the concentration required to inhibit the growth of cancer cells by 50%. This data provides a robust cross-validation of this compound's activity across a diverse set of cancer types.

The GI50 values for this compound across the NCI-60 panel are publicly available through the NCI DTP website. Researchers can access the data to evaluate the compound's potency in specific cell lines of interest. For the purpose of this guide, a summary of the activity across different cancer types is presented below, highlighting the broad applicability of this compound. The data consistently demonstrates that this compound exhibits anti-proliferative effects in numerous cell lines, with varying degrees of potency.

Cancer TypeRepresentative Cell LinesGeneral Activity Profile of this compound
LeukemiaCCRF-CEM, K-562, MOLT-4, RPMI-8226, SRModerate to high sensitivity observed in several leukemia cell lines.
Non-Small Cell Lung CancerA549/ATCC, EKVX, HOP-62, HOP-92, NCI-H226, NCI-H23, NCI-H322M, NCI-H460, NCI-H522Shows a range of activity, with notable efficacy in specific lung cancer cell lines.
Colon CancerCOLO 205, DLD-1, HCT-116, HCT-15, HT29, KM12, SW-620Demonstrates significant growth inhibitory effects in multiple colon cancer cell lines.
CNS CancerSF-268, SF-295, SF-539, SNB-19, SNB-75, U251Activity is observed against central nervous system cancer cell lines.
MelanomaLOX IMVI, MALME-3M, M14, MDA-MB-435, SK-MEL-2, SK-MEL-28, SK-MEL-5, UACC-257, UACC-62Exhibits a potent anti-proliferative response in a majority of melanoma cell lines.
Ovarian CancerIGROV1, OVCAR-3, OVCAR-4, OVCAR-5, OVCAR-8, NCI/ADR-RES, SK-OV-3Effective in inhibiting the growth of various ovarian cancer cell lines.
Renal Cancer786-0, A498, ACHN, CAKI-1, RXF 393, SN12C, TK-10, UO-31Shows promising activity against a panel of renal cancer cell lines.
Prostate CancerPC-3, DU-145Demonstrates growth inhibitory potential in prostate cancer cell lines.
Breast CancerMCF7, MDA-MB-231/ATCC, HS 578T, BT-549, T-47D, MDA-MB-468Broadly effective against different subtypes of breast cancer cell lines.

Note: This table provides a qualitative summary. For precise GI50 values, please refer to the NCI DTP database.

Understanding the Mechanism: The EGFR Signaling Pathway

This compound functions as an activator of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By binding to the extracellular domain of EGFR, this compound enhances its tyrosine phosphorylation. This activation can trigger downstream signaling cascades that, in the context of cancer cells, can paradoxically lead to growth inhibition and apoptosis, a phenomenon known as negative feedback regulation or receptor overstimulation-induced cell death. The compound also promotes the transactivation of other receptor tyrosine kinases such as ErbB2, ErbB3, Insulin Receptor, and IGF-1 Receptor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates NSC228155 This compound NSC228155->EGFR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: Simplified EGFR signaling pathway activated by this compound.

Experimental Protocols

The evaluation of this compound's anticancer activity was performed using the Sulforhodamine B (SRB) assay, a robust and reproducible method for assessing cell density.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (DMSO) is also included. The plates are then incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is then added to each well and incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at 515 nm.

  • Data Analysis: The GI50 value is calculated from the dose-response curves generated from the absorbance data.

SRB_Assay_Workflow A 1. Cell Plating (96-well plates) B 2. Compound Addition (this compound) A->B C 3. Incubation (48 hours) B->C D 4. Cell Fixation (TCA) C->D E 5. Staining (Sulforhodamine B) D->E F 6. Washing (1% Acetic Acid) E->F G 7. Solubilization (Tris Base) F->G H 8. Absorbance Reading (515 nm) G->H I 9. Data Analysis (Calculate GI50) H->I

Figure 2: Experimental workflow for the Sulforhodamine B (SRB) assay.

Logical Framework for Cross-Validation

The cross-validation of this compound's activity relies on a systematic and standardized approach to data generation and analysis, as employed by the NCI-60 screen. This ensures that the observed anticancer effects are consistent and comparable across different cancer cell line models.

Cross_Validation_Logic cluster_input Input cluster_process Process cluster_output Output cluster_analysis Analysis Compound This compound Assay Standardized SRB Assay Compound->Assay CellLines NCI-60 Cancer Cell Line Panel CellLines->Assay Data GI50 Values for each Cell Line Assay->Data Comparison Comparative Analysis across Cancer Types Data->Comparison Conclusion Conclusion on Broad-Spectrum Activity Comparison->Conclusion

Figure 3: Logical relationship in the cross-validation of this compound activity.

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for NSC 228155 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of NSC 228155, a known activator of the Epidermal Growth Factor Receptor (EGFR) and an inhibitor of the KIX-KID protein-protein interaction. Detailed experimental protocols, quantitative data comparisons, and illustrative diagrams are presented to aid in the selection of the most appropriate target engagement strategy.

Introduction to this compound and Target Engagement

This compound is a small molecule that has been identified as an activator of EGFR, a receptor tyrosine kinase crucial for cellular signaling pathways that govern growth and proliferation.[1][2] It binds to the extracellular domain of EGFR, promoting its dimerization and subsequent tyrosine phosphorylation.[1] Additionally, this compound has been shown to be a potent inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP, with an IC50 of 0.36 μM.[2]

Confirming that a compound like this compound directly interacts with its intended target within a cellular environment is a critical step in drug discovery. This process, known as target engagement, validates the mechanism of action and provides confidence in downstream biological effects. CETSA has emerged as a powerful, label-free method to assess target engagement in a physiologically relevant setting.[3][4][5]

Cellular Thermal Shift Assay (CETSA) for this compound

CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding. When a protein is heated, it denatures and aggregates. A bound ligand can either stabilize or destabilize the protein, thus shifting the temperature at which it aggregates. This thermal shift is a direct indicator of target engagement.

Expected CETSA Results for this compound and EGFR

For instance, a study on another EGFR inhibitor, Tandyukisin, demonstrated a concentration-dependent stabilization of EGFR using CETSA, confirming direct target engagement in cells.[6] A similar outcome would be anticipated for this compound.

The following diagram illustrates the general workflow of a CETSA experiment.

CETSA Experimental Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Cell Lysis & Fractionation cluster_3 Protein Quantification cluster_4 Data Analysis A Treat cells with This compound or vehicle B Heat cell suspension at various temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble EGFR (e.g., Western Blot, ELISA) C->D E Generate melt curve or isothermal dose-response curve D->E

CETSA Experimental Workflow Diagram

Comparison of Target Engagement Assays

Several methods can be employed to assess the target engagement of this compound. The choice of assay depends on various factors, including the need for a cellular context, the availability of reagents, and the desired throughput.

AssayPrincipleCellular ContextThroughputKey AdvantagesKey Disadvantages
CETSA Ligand-induced thermal stabilization of the target protein.Yes (in-cell or in-lysate)Low to HighLabel-free, physiologically relevant, applicable to various targets.May not be suitable for all membrane proteins, requires specific antibodies for detection.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.No (in vitro)MediumReal-time kinetics, label-free, high sensitivity.Requires purified protein, potential for artifacts from protein immobilization.
Microscale Thermophoresis (MST) Measures changes in molecular movement along a temperature gradient upon ligand binding.No (in vitro)Medium to HighLow sample consumption, works in solution, can be used with complex mixtures.Requires fluorescent labeling of one binding partner.
KinomeScan™ Competitive binding assay where a test compound competes with an immobilized ligand for binding to a DNA-tagged kinase.No (in vitro)HighBroad kinase panel, quantitative binding affinities (Kd).In vitro format may not reflect cellular activity, not applicable to non-kinase targets.
Phosphorylation Assays (e.g., Western Blot) Detects changes in the phosphorylation status of the target or downstream effectors upon compound treatment.YesLow to MediumDirectly measures functional outcome of target engagement.Indirect measure of binding, can be influenced by off-target effects.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure for performing a CETSA experiment to assess this compound engagement with EGFR.

  • Cell Culture and Treatment:

    • Culture cells known to express EGFR (e.g., A431, MDA-MB-468) to ~80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool the samples to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble EGFR in each sample using a suitable detection method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-EGFR antibody.

      • ELISA or AlphaLISA: Use specific antibody pairs to quantify EGFR in a plate-based format for higher throughput.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

    • Isothermal Dose-Response (ITDR) Curve: For a fixed temperature (chosen from the melt curve), plot the amount of soluble EGFR as a function of this compound concentration. This allows for the determination of an EC50 for target engagement.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation and Protein Immobilization:

    • Activate a sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.

    • Immobilize purified recombinant EGFR onto the activated surface.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the this compound solutions over the EGFR-immobilized surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units) in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Microscale Thermophoresis (MST) Protocol
  • Protein Labeling:

    • Label purified EGFR with a fluorescent dye according to the manufacturer's protocol (e.g., RED-tris-NTA for His-tagged proteins).

  • Sample Preparation:

    • Prepare a serial dilution of this compound.

    • Mix the labeled EGFR at a constant concentration with each dilution of this compound.

  • MST Measurement:

    • Load the samples into capillaries.

    • Place the capillaries in the MST instrument.

    • An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled EGFR is monitored.

  • Data Analysis:

    • Plot the change in thermophoresis as a function of the this compound concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd).

EGFR Signaling Pathway

Understanding the EGFR signaling pathway is crucial for interpreting the downstream effects of this compound engagement. Upon activation by a ligand like this compound, EGFR dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events.

Simplified EGFR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response Ligand This compound EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Survival, Differentiation ERK->Response AKT AKT PI3K->AKT AKT->Response STAT->Response

EGFR Signaling Pathway Diagram

Activation of these pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leads to changes in gene expression that drive cellular responses such as proliferation, survival, and differentiation.[7][8]

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of this compound with EGFR in a cellular context. While direct CETSA data for this compound is not currently published, the expected outcome is a stabilization of EGFR upon binding. For a comprehensive understanding of the binding kinetics and affinity, CETSA can be complemented with in vitro biophysical methods such as Surface Plasmon Resonance and Microscale Thermophoresis. Furthermore, downstream phosphorylation assays can confirm the functional consequences of target engagement. The selection of the most appropriate assay will depend on the specific research question, available resources, and the stage of the drug discovery process.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for NSC 228155

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in cancer research and drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant research environment. This document provides a comprehensive guide to the safe disposal of NSC 228155, an EGFR activator and potent inhibitor of the KIX-KID interaction.[1][2] Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.

Chemical and Physical Properties

A clear understanding of the properties of this compound is the first step in safe handling and disposal. Key data is summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₆N₄O₄S
Molecular Weight 290.25 g/mol
Appearance Burnt orange powder
Solubility Soluble in DMSO (5 mg/mL)
Storage Temperature 2-8°C
Storage Conditions Protect from light, keep desiccated (hygroscopic)
Storage Class Code 11 - Combustible Solids

Disposal of this compound

While specific safety data sheets may not be readily available under all regulations due to its classification, prudent laboratory practice dictates a cautious and informed approach to disposal.[3][4] The following step-by-step procedure is recommended for the safe disposal of this compound.

Disclaimer: This guidance is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Before beginning any disposal procedure, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

For small quantities of this compound, a deactivation step using a bleach solution is recommended.[5]

  • Prepare a 5% Bleach Solution : In a designated chemical fume hood, carefully prepare a 5% sodium hypochlorite (bleach) solution. For example, mix 1 part standard household bleach (typically 5-8% sodium hypochlorite) with 9 parts water.

  • Dissolve this compound : If dealing with the solid powder, first dissolve it in a minimal amount of DMSO.

  • Deactivation : Slowly and carefully add the this compound solution to the 5% bleach solution. Allow the mixture to react for at least 30 minutes to ensure complete deactivation.

  • Aqueous Waste : The deactivated this compound solution should be collected in a designated aqueous hazardous waste container. Clearly label the container with its contents.

  • Solid Waste : Any unused this compound powder should be collected in a designated solid hazardous waste container.

  • Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of in a designated solid hazardous waste container.

  • Storage : Store all waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Arrangement for Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NSC_228155_Disposal_Workflow cluster_prep Preparation cluster_deactivation Deactivation cluster_collection Waste Collection cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Dissolve Dissolve this compound in DMSO (if solid) PPE->Dissolve Deactivate Slowly Add this compound Solution to Bleach Dissolve->Deactivate PrepareBleach Prepare 5% Bleach Solution PrepareBleach->Deactivate React Allow to React for 30 Minutes Deactivate->React AqueousWaste Collect Deactivated Solution in Aqueous Waste Container React->AqueousWaste StoreWaste Store Waste in Designated Area AqueousWaste->StoreWaste SolidWaste Collect Unused Powder in Solid Waste Container SolidWaste->StoreWaste ContaminatedWaste Dispose of Contaminated Materials in Solid Waste ContaminatedWaste->StoreWaste EHS_Pickup Arrange for EHS Pickup StoreWaste->EHS_Pickup

This compound Disposal Workflow

References

Personal protective equipment for handling NSC 228155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of NSC 228155. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to handling, based on its nature as a potent, biologically active powder, is strongly recommended.

This compound is a nitro-benzoxadiazole compound that functions as an Epidermal Growth Factor Receptor (EGFR) activator.[1][2] It is supplied as a burnt orange powder and is soluble in DMSO.[3][4] While it may not be officially classified as a hazardous substance under all regulations, its biological activity necessitates careful handling to minimize exposure.[5][6]

Personal Protective Equipment (PPE)

Standard laboratory best practices for handling chemical powders of unknown toxicity should be strictly followed. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Check for perforations before use. Change gloves immediately if contaminated.
Eye Protection Safety GogglesShould be worn at all times when handling the solid compound or solutions.
Respiratory Protection N95 or higher RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Body Protection Laboratory CoatFully fastened to protect against skin contact.
Additional Protection Face ShieldRecommended when there is a risk of splashing, for example, when preparing stock solutions.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to ensure laboratory safety and minimize environmental impact.

Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder.

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Have a spill kit readily available.

  • Weighing and Reconstitution:

    • Weigh the powdered compound carefully to avoid generating dust.

    • When preparing solutions, add the solvent slowly to the powder. This compound is soluble in DMSO.[2][3][4]

  • Storage:

    • Store the solid compound at 2-8°C, protected from light.[3][4]

    • Stock solutions can be stored at -20°C for up to 3 months.[7]

Disposal Plan:

As no specific disposal instructions for this compound are readily available, general guidelines for non-hazardous chemical waste should be followed. However, it is prudent to treat it with a higher level of caution due to its biological activity.

  • Solid Waste:

    • Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect waste solutions in a designated, sealed container. Do not dispose of down the drain.

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous, biologically active compounds.

Experimental Workflow and Safety

The following diagram outlines the key steps and safety precautions for working with this compound.

Workflow for Handling this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Enter Fume Hood Reconstitution Reconstitution Weighing->Reconstitution Experimentation Experimentation Reconstitution->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal

Procedural workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC 228155
Reactant of Route 2
Reactant of Route 2
NSC 228155

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.